molecular formula C42H60ClN5O7 B1193258 N-(m-PEG4)-N'-(azide-PEG3)-Cy5

N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Cat. No.: B1193258
M. Wt: 782.4 g/mol
InChI Key: PVVXUYTUWFXSAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

Molecular Formula

C42H60ClN5O7

Molecular Weight

782.4 g/mol

IUPAC Name

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole chloride

InChI

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

InChI Key

PVVXUYTUWFXSAS-UHFFFAOYSA-M

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling N-(m-PEG4)-N'-(azide-PEG3)-Cy5

This compound is a specialized bifunctional fluorescent labeling reagent meticulously engineered for advanced applications in biological research and drug development. This molecule integrates three key components: a Cy5 fluorophore, a bioorthogonal azide (B81097) group, and hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

  • Cy5 (Cyanine-5): A member of the cyanine (B1664457) dye family, Cy5 is a bright, far-red fluorescent probe. Its excitation and emission maxima in the red end of the visible spectrum are particularly advantageous for biological imaging, as they minimize autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[1][2]

  • Azide Group (-N₃): This functional group is the cornerstone of the molecule's utility in "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions.[3][4][5] The azide moiety can readily and selectively react with an alkyne-functionalized molecule to form a stable triazole linkage. This bioorthogonal reaction allows for the precise covalent labeling of target biomolecules in complex biological mixtures.[2][6]

  • PEG Linkers (m-PEG4 and azide-PEG3): The two polyethylene glycol chains (one terminating in a methoxy (B1213986) group and the other with the azide) serve multiple crucial purposes. They significantly enhance the hydrophilicity of the entire molecule, ensuring its solubility in aqueous biological buffers.[3] Furthermore, the PEG spacers provide a flexible arm that reduces steric hindrance, facilitating the interaction between the azide group and its alkyne binding partner. This property can also minimize non-specific binding to other proteins or surfaces.

In essence, this compound is a sophisticated tool for attaching a bright, far-red fluorescent signal to a specific biological target through a reliable and efficient chemical ligation strategy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources. These parameters are critical for designing and executing experiments involving this fluorescent probe.

PropertyValueSource(s)
Molecular Formula C₄₂H₆₀ClN₅O₇[7][8]
Molecular Weight 782.4 g/mol [7][9]
CAS Number 2107273-02-7[7][8]
Excitation Maximum (λex) 649 nm[3][7]
Emission Maximum (λem) 667 nm[3][7]
Molar Extinction Coefficient (ε) 232,000 M⁻¹cm⁻¹[7]
Quantum Yield (Φ) ~0.2 (estimated for Cy5 in aqueous solution)[10]
Purity ≥97%[7]
Solubility Water, DMSO, DMF[7]
Storage Conditions -20°C, protected from light[7]

Note on Quantum Yield: The exact quantum yield for this specific PEGylated derivative is not readily published. The provided value is for the parent Cy5 dye in an aqueous environment. PEGylation can influence the quantum yield; therefore, this value should be considered an approximation.

Signaling Pathways and Experimental Workflows

Click Chemistry Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for labeling a target protein, which has been pre-functionalized with an alkyne group, using this compound.

G General Workflow for Protein Labeling via Click Chemistry cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis and Application Target_Protein Alkyne-Modified Target Protein Reaction_Mix Combine Target Protein and Fluorophore in Reaction Buffer Target_Protein->Reaction_Mix Fluorophore This compound Fluorophore->Reaction_Mix Catalyst Add Catalyst (e.g., Cu(I) for CuAAC or DBCO for SPAAC) Reaction_Mix->Catalyst Incubation Incubate at Room Temperature Catalyst->Incubation Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) Incubation->Purification Analysis Characterize Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis Application Downstream Applications (e.g., Fluorescence Microscopy, Flow Cytometry) Analysis->Application

Caption: Workflow for labeling an alkyne-modified protein with an azide-Cy5 probe.

Experimental Protocols

The azide group of this compound can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is suitable for in vitro labeling of purified proteins that have been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

    • Prepare fresh sodium ascorbate solution immediately before use.

  • Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[11]

    • Allow this mixture to stand for 1-2 minutes at room temperature.[11]

  • Labeling Reaction:

    • In a separate reaction tube, add the alkyne-modified protein to a final concentration of 10-50 µM.

    • Add the this compound stock solution to a final concentration that is a 2-10 fold molar excess over the protein.

    • Add the catalyst premix to the protein-dye mixture. The final concentration of copper should be approximately 0.25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of Labeled Protein:

    • Following incubation, remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and by measuring the absorbance spectrum of the purified conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol is designed for labeling biomolecules in a live-cell context, where the introduction of a copper catalyst is cytotoxic. It requires that the target biomolecule be metabolically labeled with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Adherent mammalian cells cultured on coverslips or in imaging dishes.

  • Cell culture medium containing a strained alkyne-modified metabolic precursor (e.g., DBCO-modified amino acid or sugar).

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the strained alkyne-modified metabolic precursor for 24-48 hours to allow for its incorporation into the target biomolecules (e.g., proteins or glycans). The optimal concentration and incubation time should be determined empirically.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.

  • SPAAC Reaction in Live Cells:

    • Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated precursor.

    • Add the this compound labeling solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

    • Replace the PBS with a suitable imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).

Conclusion

This compound stands out as a highly versatile and powerful tool for fluorescently labeling biomolecules. Its combination of a bright, far-red fluorophore with a bioorthogonal azide handle, enhanced by the solubilizing and spacing properties of PEG linkers, makes it an ideal reagent for a wide range of applications in proteomics, cell biology, and drug discovery. The ability to employ this probe in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with the flexibility to label biomolecules both in vitro and in living systems with high specificity and efficiency.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Structure, Properties, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional fluorescent linker, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This molecule is of significant interest in chemical biology and drug discovery, particularly for its utility in "click chemistry" and the development of advanced biological probes such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

This compound is a sophisticated chemical entity that incorporates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, an azide-terminated polyethylene glycol (azide-PEG3) chain, and a Cyanine5 (Cy5) fluorophore. The PEG linkers enhance aqueous solubility and provide a flexible spacer, while the terminal azide (B81097) group allows for covalent attachment to alkyne-modified molecules via click chemistry. The Cy5 dye enables highly sensitive fluorescence detection in the far-red spectrum.

The detailed physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄₂H₆₀ClN₅O₇[1][2][3]
Molecular Weight 782.4 g/mol [1][2][4]
CAS Number 2107273-02-7[2][5]
Excitation Maximum (λex) 649 nm[1][2]
Emission Maximum (λem) 667 nm[1][2]
Extinction Coefficient 232,000 M⁻¹cm⁻¹[2]
Purity ≥95%[3][5]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, protected from light[2]

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to fluorescently label biomolecules through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction's high selectivity ensures that the labeling occurs only between the azide group on the Cy5-PEG linker and an alkyne group introduced into a target molecule, without cross-reactivity with other functional groups present in a complex biological milieu.[4]

A particularly impactful application of this and similar molecules is in the construction of fluorescently-tagged PROTACs. PROTACs are bifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][6] By incorporating a fluorescent tag like Cy5, researchers can visualize and track the PROTAC's localization within cells and monitor the kinetics of target protein degradation using techniques such as fluorescence microscopy and flow cytometry.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

    • Add the this compound stock solution to achieve a final concentration typically in a 2-10 fold molar excess over the protein.

    • Prepare the copper catalyst premix by combining the CuSO₄ stock solution with the THPTA/TBTA stock solution in a 1:5 molar ratio.

    • Add the copper catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification of the Labeled Protein:

    • Remove the excess dye and catalyst from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration. The choice of purification method will depend on the properties of the protein.

  • Characterization:

    • Confirm the successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration). The degree of labeling can be calculated using the respective extinction coefficients.

Protocol 2: Workflow for Monitoring PROTAC-Induced Protein Degradation via Fluorescence Microscopy

This protocol outlines a general workflow for using a fluorescent PROTAC, synthesized with a linker like this compound, to visualize and quantify the degradation of a target protein in live cells.

Materials:

  • Cells expressing the protein of interest (POI)

  • Fluorescent PROTAC (e.g., targeting BRD4, synthesized using an azide-Cy5 linker)

  • Cell culture medium and supplements

  • Fluorescence microscope with appropriate filter sets for Cy5 and a nuclear stain (e.g., Hoechst)

  • Image analysis software

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the fluorescent PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and include a vehicle control (e.g., DMSO).

    • Incubate the cells for different time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the kinetics of protein degradation.

  • Cell Staining and Imaging:

    • Thirty minutes before imaging, add a nuclear stain (e.g., Hoechst 33342) to the cell culture medium to visualize the nuclei.

    • Wash the cells with pre-warmed PBS.

    • Add fresh, phenol (B47542) red-free imaging medium to the cells.

    • Acquire images using a fluorescence microscope. Capture images in the Cy5 channel (for the fluorescent PROTAC) and the DAPI channel (for the nuclei). It is also recommended to capture brightfield or phase-contrast images to monitor cell morphology.

  • Image Analysis:

    • Use image analysis software to quantify the fluorescence intensity of the PROTAC within the cells.

    • The degradation of a fluorescently tagged target protein can be monitored by a decrease in its fluorescence signal over time.

    • Normalize the fluorescence intensity to the cell number (e.g., by counting nuclei) to account for variations in cell density.

    • Plot the normalized fluorescence intensity as a function of PROTAC concentration and time to determine parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts described in this guide.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Fluorescent PROTAC (e.g., with Cy5-PEG-Azide linker) POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) (e.g., BRD4) POI->POI_bound E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Poly_Ub_POI Poly-ubiquitinated POI Ubiquitin Ubiquitin E3_bound->Ubiquitin catalyzes Ubiquitin->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Click_Chemistry_Workflow start Start: Alkyne-modified Biomolecule reagents Add Reagents: 1. This compound 2. Cu(II)/Ligand Premix 3. Sodium Ascorbate start->reagents Step 1 reaction Incubate: Room Temperature, 1-4h (Protected from Light) reagents->reaction Step 2 purification Purification: (Size-Exclusion Chromatography or Dialysis) reaction->purification Step 3 product Final Product: Cy5-labeled Biomolecule purification->product Step 4 Microscopy_Workflow plate_cells Plate Cells in Imaging Dish treat_protac Treat with Fluorescent PROTAC (Time-course & Dose-response) plate_cells->treat_protac stain_nuclei Stain Nuclei (e.g., Hoechst) treat_protac->stain_nuclei acquire_images Acquire Images: Fluorescence Microscope (Cy5, DAPI, Brightfield) stain_nuclei->acquire_images analyze_data Image Analysis: Quantify Fluorescence Intensity Normalize to Cell Number acquire_images->analyze_data results Results: Degradation Kinetics (DC₅₀, Dₘₐₓ) analyze_data->results

References

The Pivotal Role of the PEG Linker in Cy5 Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a far-red fluorescent dye widely employed in biological research and drug development due to its excellent photophysical properties, including a high extinction coefficient and emission in a spectral region with minimal cellular autofluorescence. The conjugation of Cy5 to biomolecules such as antibodies, peptides, and nucleic acids has enabled significant advancements in applications ranging from high-resolution microscopy to in vivo imaging. However, the inherent hydrophobicity of the Cy5 core can lead to challenges such as aggregation, non-specific binding, and reduced aqueous solubility, which can compromise experimental outcomes. The incorporation of a Polyethylene Glycol (PEG) linker is a key strategy to mitigate these issues and enhance the performance of Cy5-based conjugates. This technical guide provides an in-depth exploration of the multifaceted role of the PEG linker in Cy5 dyes, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their applications.

Core Functions of the PEG Linker in Cy5 Conjugates

The integration of a PEG linker into a Cy5 dye conjugate serves several critical functions that enhance its utility in biological systems.

  • Enhanced Hydrophilicity and Solubility : The primary and most significant role of the PEG linker is to increase the hydrophilicity of the Cy5 dye.[1][2] The repeating ethylene (B1197577) glycol units of the PEG chain are highly water-soluble, which imparts this characteristic to the entire conjugate.[3][4] This is crucial for preventing aggregation in aqueous buffers and for the effective use of Cy5 in biological applications.[3]

  • Reduction of Non-Specific Binding : The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the Cy5 conjugate.[3] This "shielding" effect minimizes non-specific hydrophobic and electrostatic interactions with surfaces and other biomolecules, leading to a significant reduction in background signal and an improved signal-to-noise ratio in various assays.[5]

  • Alleviation of Steric Hindrance : The PEG linker acts as a flexible spacer, physically separating the bulky Cy5 dye from the conjugated biomolecule.[4] This separation is critical for preserving the biological activity of the biomolecule, such as the antigen-binding affinity of an antibody, by preventing the dye from interfering with its active site.[5] The length of the PEG linker can be modulated to optimize this spacing for different applications.[6]

  • Improved Pharmacokinetics : In the context of in vivo applications and drug development, PEGylation is a well-established method to improve the pharmacokinetic profile of therapeutic molecules.[3] The increased hydrodynamic radius of the PEGylated Cy5 conjugate reduces renal clearance, leading to a longer circulation half-life.[6]

Data Presentation: The Impact of PEGylation on Cy5 Photophysical Properties

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference(s)
Cy5-NHS Ester646 - 649662 - 671~250,000~0.2~1.0[7][8][9][10]
Cy5 Azide (B81097)646662250,0000.2Not Reported[9]
Cy5 Amine646662250,0000.2Not Reported[11]
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5649 - 650667 - 691~107,0000.07 (for a similar derivative)Not Reported[7]
Cy5-PEG4-acid646662232,000Not ReportedNot Reported[2]
Cy5-PEG5-amine646667232,000Not ReportedNot Reported[12]

Note: The quantum yield of Cy5 can be sensitive to its environment and conjugation state. For instance, conjugation to oligonucleotides and association with proteins can increase the fluorescence lifetime of Cy5.[13] H-aggregate formation, which can be influenced by the local concentration of the dye on a macromolecule, can lead to fluorescence quenching.[3][14][15] The inclusion of a PEG linker can help to mitigate this aggregation-induced quenching.

Experimental Protocols

Protocol 1: Conjugation of Cy5-PEG-NHS Ester to an Antibody

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a Cy5-PEG-NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Cy5-PEGn-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.[16]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[16]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the Reaction Buffer.[16]

    • Add a 10- to 20-fold molar excess of the dissolved Cy5-PEGn-NHS ester to the antibody solution while gently vortexing.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[16] Alternatively, perform dialysis against PBS.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm) (for the dye).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

Protocol 2: Conjugation of Cy5-PEG-Azide to an Alkyne-Modified Oligonucleotide via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified oligonucleotide with a Cy5-PEG-azide.

Materials:

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare a 10 mM stock solution of Cy5-PEGn-Azide in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, water, and an excess (4-50 equivalents) of the Cy5-PEGn-Azide stock solution.[17]

    • Prepare the catalyst by incubating CuSO₄ and THPTA in a 1:2 molar ratio for several minutes.[17]

    • Add the THPTA/CuSO₄ complex to the oligonucleotide/azide mixture (25 equivalents of the complex).[17]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.[17]

    • Vortex the mixture thoroughly.

    • Incubate at room temperature for 30-60 minutes, protected from light.[17]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone or ethanol.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the conjugate, wash the pellet with acetone or ethanol, and air-dry.

    • Further purify the conjugate using reverse-phase HPLC or PAGE.[4]

Mandatory Visualizations

Signaling Pathway: FAP in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression. The following diagram illustrates key signaling pathways influenced by FAP.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment FAP FAP ECM Extracellular Matrix (Collagen) FAP->ECM Degrades PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates FN1_Integrin FN1-Integrin α5β1 FAP->FN1_Integrin CAF Cancer-Associated Fibroblast (CAF) CAF->FAP Expresses ImmuneCell T Cell CAF->ImmuneCell Suppresses STAT3 STAT3 Pathway CAF->STAT3 via IL-6 TumorCell Tumor Cell TumorCell->CAF TGF-β, SDF-1 ECM->TumorCell Facilitates Invasion Macrophage Macrophage PI3K_AKT->TumorCell Promotes Proliferation & Migration STAT3->TumorCell Promotes Growth FN1_Integrin->Macrophage Induces M2 Polarization

Caption: FAP signaling in the tumor microenvironment.

Experimental Workflow: Bioconjugation and Purification

The following diagram outlines a typical workflow for the conjugation of a Cy5-PEG dye to a protein and the subsequent purification of the conjugate.

Bioconjugation_Workflow start Start: Prepare Reagents protein_prep 1. Prepare Protein (e.g., Antibody in PBS) start->protein_prep dye_prep 2. Prepare Cy5-PEG-NHS (in anhydrous DMSO) start->dye_prep conjugation 3. Conjugation Reaction (pH 8.5-9.0, RT, 1-2h) protein_prep->conjugation dye_prep->conjugation quenching 4. Quench Reaction (Tris Buffer) conjugation->quenching purification 5. Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization 6. Characterize Conjugate (UV-Vis Spectroscopy, DOL) purification->characterization end End: Purified Conjugate characterization->end

Caption: Workflow for Cy5-PEG-protein conjugation.

Experimental Workflow: Immunofluorescence Staining

This diagram illustrates a standard indirect immunofluorescence staining protocol using a Cy5-PEG conjugated secondary antibody.

Immunofluorescence_Workflow start Start: Cell Culture fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (Specific to target protein) blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (Cy5-PEG conjugated) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mounting 6. Counterstain & Mount (e.g., DAPI, antifade medium) wash2->mounting imaging 7. Fluorescence Microscopy (Cy5 filter set) mounting->imaging end End: Image Analysis imaging->end

Caption: Indirect immunofluorescence workflow.

Conclusion

The incorporation of a PEG linker is a critical design element for Cy5 dyes intended for use in biological research and drug development. By enhancing aqueous solubility, reducing non-specific binding, and minimizing steric hindrance, PEG linkers significantly improve the performance and reliability of Cy5-based conjugates. The choice of PEG linker length and the appropriate conjugation chemistry are key considerations that should be tailored to the specific application. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively utilize PEGylated Cy5 dyes in their work, from basic bioconjugation to advanced imaging applications.

References

The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of drug discovery, bioconjugation, and materials science, the advent of "click chemistry" marked a paradigm shift. Coined by K.B. Sharpless in 2001, this concept champions a suite of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents like water.[1] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful and versatile reaction that forms a stable triazole linkage between two molecules. This guide provides a comprehensive overview of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Click Chemistry

The fundamental reaction is a [3+2] cycloaddition between an azide (B81097) and an alkyne, resulting in a five-membered triazole ring. While the thermal Huisgen 1,3-dipolar cycloaddition between these functionalities requires high temperatures and often yields a mixture of regioisomers, the catalyzed and strain-promoted versions have overcome these limitations, rendering them true "click" reactions.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the quintessential example of a click reaction.[3] It employs a copper(I) catalyst to dramatically accelerate the reaction rate (by a factor of up to 10⁷ to 10⁸) and to exclusively yield the 1,4-disubstituted triazole isomer.[2][4] The reaction is highly tolerant of a wide variety of functional groups and can be performed in aqueous solutions, making it exceptionally suitable for biological applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a metal-free alternative.[6] This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force to lower the activation energy of the cycloaddition with an azide.[7] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst, making it a cornerstone of bioorthogonal chemistry for in vivo applications.[6]

Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The generally accepted mechanism is as follows:

  • Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide.

  • Coordination of Azide: The azide coordinates to the copper acetylide complex.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1_alkyne R₁-C≡CH Cu_acetylide Cu(I)-acetylide R1_alkyne->Cu_acetylide R2_azide R₂-N₃ Cu_complex Copper-Azide-Alkyne Complex R2_azide->Cu_complex Cu_I Cu(I) Cu_acetylide->Cu_complex Metallacycle Six-membered Cu(III) Metallacycle Cu_complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole + H⁺

Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The mechanism of SPAAC is a concerted [3+2] cycloaddition, driven by the release of ring strain in the cyclooctyne. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole product. The absence of a metal catalyst makes this reaction highly bioorthogonal.

SPAAC_Mechanism cluster_reactants Reactants strained_alkyne Strained Cyclooctyne transition_state Concerted Transition State strained_alkyne->transition_state azide R-N₃ azide->transition_state product Triazole Product transition_state->product Strain Release Drug_Development_Workflow cluster_discovery Lead Discovery & Optimization cluster_conjugation Bioconjugation & Delivery fragment_lib Fragment Libraries (Azide/Alkyne Modified) in_situ_click In Situ Click Chemistry Screening fragment_lib->in_situ_click target_protein Target Protein target_protein->in_situ_click hit_compound Hit Compound in_situ_click->hit_compound lead_optimization Lead Optimization via Click Chemistry hit_compound->lead_optimization antibody Antibody (Azide Modified) adc_synthesis ADC Synthesis (CuAAC or SPAAC) antibody->adc_synthesis drug_linker Drug-Linker (Alkyne Modified) drug_linker->adc_synthesis adc Antibody-Drug Conjugate adc_synthesis->adc nanoparticle Nanoparticle (Azide Surface) targeted_delivery Targeted Drug Delivery System nanoparticle->targeted_delivery targeting_ligand Targeting Ligand (Alkyne) targeting_ligand->targeted_delivery

References

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on the bifunctional molecule this compound, a fluorescent-tagged polyethylene (B3416737) glycol (PEG) linker. It is designed for researchers, scientists, and professionals in drug development who are engaged in bioconjugation, molecular imaging, and targeted drug delivery. This document details the molecule's physicochemical properties, provides established experimental protocols for its application in "click chemistry," and outlines its significant roles in modern biomedical research, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a specialized chemical reagent that integrates three key functional components: a methoxy-terminated polyethylene glycol (m-PEG4) chain, an azide-terminated polyethylene glycol (azide-PEG3) chain, and a Cyanine5 (Cy5) fluorescent dye. The PEG chains are hydrophilic spacers that enhance the solubility of the molecule in aqueous media and reduce steric hindrance during conjugation reactions. The terminal azide (B81097) group is a bioorthogonal handle that enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". The Cy5 fluorophore allows for sensitive and specific detection in the far-red region of the spectrum, making it a valuable tool for fluorescent imaging and tracking of biomolecules.

The unique combination of these features makes this compound a versatile tool in a variety of applications, from labeling proteins and nucleic acids to constructing complex bioconjugates for therapeutic and diagnostic purposes.[1][2] Its utility is particularly notable in the fields of targeted drug delivery, where it can serve as a flexible linker in ADCs, and in the development of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand.[3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2107273-02-7[1][4]
Molecular Formula C42H60ClN5O7[1][4]
Molecular Weight 782.41 g/mol [4]
Appearance Solid[5]
Purity ≥95%[4]
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, Sealed in dry conditions[1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient 232,000 M⁻¹cm⁻¹ at 649 nm[1]

Core Applications and Logical Workflow

The primary application of this compound is in the fluorescent labeling of biomolecules that have been modified to contain an alkyne group. This is achieved through the highly efficient and specific azide-alkyne cycloaddition reaction. The general workflow for such an experiment is depicted below. This process is foundational for a variety of downstream applications in drug development and research.[6][7][8][9]

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification and Analysis mol_prep Prepare Alkyne-Modified Biomolecule (e.g., Protein, DNA) mix Mix Alkyne-Biomolecule and Azide-PEG-Cy5 mol_prep->mix reagent_prep Dissolve this compound in appropriate solvent (e.g., DMSO) reagent_prep->mix catalyst Add Catalyst System (e.g., Cu(I) for CuAAC or a strained cyclooctyne (B158145) for SPAAC) mix->catalyst incubate Incubate at Room Temperature catalyst->incubate purify Purify the Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze the Labeled Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze CuAAC_Mechanism cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Triazole-Linked Conjugate Triazole-Linked Conjugate Alkyne-Biomolecule->Triazole-Linked Conjugate  +   Azide-PEG-Cy5 Azide-PEG-Cy5 Azide-PEG-Cy5->Triazole-Linked Conjugate Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Sodium Ascorbate Cu(I)->Triazole-Linked Conjugate Catalyzes Cycloaddition

References

In-Depth Technical Guide: Spectroscopic Properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectroscopic properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe widely utilized in biological imaging and labeling applications. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity and biocompatibility of the parent Cy5 dye, while the azide (B81097) group enables its covalent attachment to biomolecules via "click chemistry."

Core Spectroscopic and Physicochemical Properties

The photophysical characteristics of this compound are primarily governed by the intrinsic properties of the Cy5 cyanine (B1664457) dye core. The far-red excitation and emission profiles of this fluorophore make it particularly advantageous for biological applications, as it minimizes interference from cellular autofluorescence.[1] Key quantitative data for the specific compound and related Cy5 derivatives are summarized below for comparative analysis.

PropertyThis compoundStandard Cy5Cy5-PEG3-azide
Excitation Maximum (λex) 649 nm[2][3][4]~649 - 651 nm[5][6][7][8]646 nm[9]
Emission Maximum (λem) 667 nm[2][3][4]~666 - 671 nm[1][5][6][8]662 nm[9][10]
Molar Extinction Coefficient (ε) 232,000 M⁻¹cm⁻¹[2]250,000 M⁻¹cm⁻¹[6][8][11]232,000 M⁻¹cm⁻¹[9][10]
Quantum Yield (Φ) Not specified~0.2 - 0.27[6][8]Not specified
Recommended Laser Line 633 nm or 647 nm[1][12]633 nm or 647 nm[1][12]Not specified
Solubility Water, DMSO, DMF, DCM[2]DMSO, DMF[6]DMSO, DMF, DCM[9]

Experimental Protocols

The following are generalized protocols for determining the absorbance and fluorescence emission spectra of this compound. These should be adapted based on the specific instrumentation and experimental context.

Protocol 1: Determining the Absorbance Spectrum
  • Materials and Equipment:

    • This compound

    • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent like DMSO.

    • Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[6]

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range for the scan, typically from 400 nm to 800 nm for Cy5 and its derivatives.[6]

    • Blank Measurement: Fill a quartz cuvette with the same solvent used for the working solution to serve as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[6]

    • Sample Measurement: Replace the blank with the cuvette containing the this compound working solution and acquire the absorbance spectrum.[6]

    • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The peak of this spectrum corresponds to the maximum absorbance wavelength (λmax).

Protocol 2: Measuring the Fluorescence Emission Spectrum
  • Materials and Equipment:

    • This compound working solution (prepared as in Protocol 1)

    • Spectrofluorometer

    • Quartz cuvettes

  • Procedure:

    • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Excitation Wavelength Selection: Set the excitation monochromator to the determined absorbance maximum (λmax), approximately 649 nm.

    • Emission Scan Range: Set the emission monochromator to scan a range that encompasses the expected emission, for instance, from 660 nm to 800 nm.

    • Blank Measurement: Fill a quartz cuvette with the solvent blank and record an emission spectrum. This will account for any background fluorescence and Raman scattering from the solvent.

    • Sample Measurement: Replace the blank with the sample cuvette and acquire the fluorescence emission spectrum.

    • Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile of the dye. The peak of this corrected spectrum is the emission maximum (λem).

Application Workflow and Signaling

This compound is a versatile tool for fluorescently labeling biomolecules. The azide functionality allows for its conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, respectively, collectively known as "click chemistry".[13][14] This highly specific and efficient reaction is widely used to label proteins, nucleic acids, and other biomolecules for subsequent detection and imaging.[13]

experimental_workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Click Chemistry Conjugation cluster_purification Step 3: Purification cluster_application Step 4: Application & Detection Biomolecule Alkyne-modified Biomolecule (e.g., Protein) Reaction CuAAC or SPAAC Reaction Biomolecule->Reaction Dye This compound Dye->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Conjugate Cy5-labeled Biomolecule Purification->Conjugate Imaging Fluorescence Imaging (Microscopy, In-vivo) Conjugate->Imaging FACS Flow Cytometry Conjugate->FACS

Caption: Experimental workflow for biomolecule labeling and detection.

The diagram above illustrates a typical experimental workflow. An alkyne-modified biomolecule is reacted with the azide-containing Cy5 dye. After the conjugation reaction, the labeled biomolecule is purified from unreacted components. The final Cy5-labeled conjugate can then be used in various downstream applications, such as fluorescence microscopy or flow cytometry, where the Cy5 fluorophore is excited by a suitable laser (e.g., 633 nm or 647 nm) and its emission is detected.[1][12]

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent dye-linker conjugate crucial for bioconjugation and imaging applications. Understanding its behavior in aqueous buffers is paramount for the successful design and execution of experiments in drug development, diagnostics, and fundamental research.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a Cy5 fluorophore, an azide (B81097) group for "click chemistry" conjugation, and two polyethylene (B3416737) glycol (PEG) chains. The Cy5 component provides near-infrared (NIR) fluorescence, ideal for biological imaging due to reduced background autofluorescence. The azide moiety allows for efficient and specific covalent attachment to alkyne-modified biomolecules. The key to its utility in biological systems, however, lies in its solubility, which is significantly influenced by the hydrophilic PEG linkers.

Physicochemical and Solubility Profile

While quantitative solubility data in specific aqueous buffers is not extensively published, the manufacturer and general principles of cyanine (B1664457) dye chemistry provide a strong qualitative understanding. The presence of the m-PEG4 and azide-PEG3 chains is a deliberate design feature to enhance water solubility.[1][2][3][4][5][6]

Table 1: Summary of Physicochemical and Solubility Data for this compound

PropertyValue/InformationSource(s)
Molecular Formula C₄₂H₆₀ClN₅O₇[1]
Molecular Weight 782.42 g/mol [1]
Excitation Maximum (λex) ~649 nm[2]
Emission Maximum (λem) ~667 nm[2]
Qualitative Solubility Soluble in Water, DMSO, DMF, DCM[2]
PEGylation m-PEG4 and azide-PEG3 chains[1][2]
Functional Groups Azide (for Click Chemistry), Cy5 (fluorophore)[1][2]

The hydrophilic PEG spacer is explicitly stated to increase solubility in aqueous media.[1][2][3][4][5][6] However, like many non-sulfonated cyanine dyes, high concentrations in purely aqueous solutions may still be prone to aggregation, which can lead to fluorescence quenching and precipitation.[7] Therefore, for demanding applications requiring high concentrations, the use of a small percentage of an organic co-solvent such as DMSO or DMF is often recommended to ensure complete dissolution.[7]

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound is not a static value but is influenced by a variety of experimental conditions. Researchers must consider these factors to ensure the compound remains in solution and fully functional.

  • Buffer Composition and pH: The ionic strength and pH of the buffer can impact the solubility of the dye. While specific studies on this molecule are unavailable, the overall charge state of any potential interaction partners and the dye itself can be influenced by pH, which may affect solubility.

  • Temperature: Temperature can affect solubility, although for most biological applications conducted between 4°C and 37°C, this effect may be minor unless approaching the solubility limit.

  • Presence of Co-solvents: As previously mentioned, organic polar solvents like DMSO and DMF can significantly enhance solubility and prevent aggregation.[7][8]

  • PEG Chain Length: The length of the PEG chains is a critical determinant of hydrophilicity. The combined PEG7 units in this molecule are designed to confer aqueous solubility. Longer PEG chains generally lead to increased solubility.

  • Aggregation: Cyanine dyes, particularly non-sulfonated variants, have a tendency to form aggregates (H- or J-aggregates) in aqueous solutions.[7] This is a concentration-dependent phenomenon that leads to a decrease in fluorescence and effective solubility. PEGylation helps to mitigate, but not always eliminate, this issue.

Factors Affecting Solubility of PEGylated Cy5 Dyes Solubility Aqueous Solubility of This compound PEG PEG Chains (m-PEG4, azide-PEG3) PEG->Solubility Increases Buffer Aqueous Buffer (pH, Ionic Strength) Buffer->Solubility Influences Concentration Dye Concentration Aggregation Aggregation Tendency Concentration->Aggregation Promotes Solvents Organic Co-solvents (e.g., DMSO, DMF) Solvents->Solubility Increases Solvents->Aggregation Reduces Aggregation->Solubility Decreases

Key factors influencing the aqueous solubility of the dye.

Experimental Protocol for Determining Aqueous Solubility

Given the absence of specific quantitative data, researchers may need to determine the solubility of this compound in their specific buffer of interest. A common and reliable method is based on the preparation of a saturated solution and subsequent quantification using UV-Visible spectrophotometry.

Objective: To determine the maximum solubility of this compound in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., 1x PBS, pH 7.4), filtered.

  • DMSO or DMF (spectrophotometric grade)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Microcentrifuge

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Vortex mixer

  • Thermostatic shaker or incubator

Methodology:

  • Preparation of a Standard Curve: a. Prepare a concentrated stock solution of the dye in 100% DMSO (e.g., 10 mM). b. Perform a serial dilution of the stock solution in the aqueous buffer of interest to create a series of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). Note: Ensure the final DMSO concentration is low and consistent across all standards to minimize solvent effects on the absorbance spectrum. c. Measure the absorbance of each standard at the absorbance maximum of Cy5 (~649 nm). d. Plot a standard curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solutions: a. Add an excess amount of the solid dye to a microcentrifuge tube (e.g., 1-2 mg). b. Add a defined volume of the aqueous buffer of interest (e.g., 1 mL). c. Tightly cap the tube and vortex vigorously for 1-2 minutes. d. Place the tube in a thermostatic shaker set to the desired temperature (e.g., 25°C) and equilibrate for a set period (e.g., 24 hours) to ensure saturation. Protect from light to prevent photobleaching.

  • Separation of Undissolved Solute: a. After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid. b. Carefully collect the supernatant without disturbing the pellet. This is the saturated solution.

  • Quantification: a. Dilute a sample of the supernatant with the aqueous buffer to bring its absorbance into the linear range of the standard curve. b. Measure the absorbance of the diluted sample at ~649 nm. c. Use the standard curve equation to calculate the concentration of the diluted sample. d. Multiply the result by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of the dye in that buffer at that temperature.

Workflow for Determining Aqueous Solubility Start Start AddExcess 1. Add excess dye to aqueous buffer Start->AddExcess Equilibrate 2. Equilibrate (e.g., 24h) with shaking at constant temp AddExcess->Equilibrate Centrifuge 3. Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect 4. Collect supernatant (Saturated Solution) Centrifuge->Collect Dilute 5. Dilute supernatant to fall within standard curve range Collect->Dilute Measure 6. Measure absorbance at ~649 nm Dilute->Measure Calculate 7. Calculate concentration using standard curve Measure->Calculate Result Result: Solubility (mg/mL or M) Calculate->Result

Experimental workflow for solubility determination.

Conclusion and Best Practices

This compound is designed for enhanced aqueous solubility, a critical feature for its application in bioconjugation and bio-imaging. While qualitatively soluble in water, researchers should be mindful of the potential for aggregation at high concentrations. For critical applications, it is advisable to:

  • Prepare fresh solutions and use them promptly.

  • Consider the use of small amounts of co-solvents like DMSO for preparing concentrated stock solutions.

  • When working in purely aqueous buffers, sonication may aid in the dissolution of the compound.

  • If quantitative data is essential for an application, determining the solubility in the specific buffer system using the protocol outlined above is highly recommended.

By understanding these principles and employing careful experimental techniques, researchers can effectively utilize this compound to its full potential in their scientific endeavors.

References

In-Depth Technical Guide: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This molecule is a valuable tool for researchers engaged in bioconjugation, cellular imaging, and targeted drug delivery. Its unique structure, featuring a Cy5 fluorophore for detection, a hydrophilic PEG spacer for improved solubility, and a terminal azide (B81097) group for "click" chemistry, enables the precise and efficient labeling of a wide range of biomolecules.

Core Compound Specifications

This compound is a sophisticated chemical probe designed for bioorthogonal labeling. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain enhances aqueous solubility and reduces non-specific binding, while the azide-terminated polyethylene glycol (azide-PEG3) linker provides a reactive handle for covalent attachment to alkyne-modified molecules via click chemistry. The incorporated Cyanine5 (Cy5) dye is a bright, far-red fluorophore, ideal for applications requiring high sensitivity and minimal background autofluorescence from biological samples.

PropertyValueReference
CAS Number 2107273-02-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₄₂H₆₀ClN₅O₇--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 782.41 g/mol --INVALID-LINK--, --INVALID-LINK--
Excitation Max. ~649 nm--INVALID-LINK--
Emission Max. ~667 nm--INVALID-LINK--
Solubility Water, DMSO, DMF--INVALID-LINK--
Storage -20°C, protect from light--INVALID-LINK--, --INVALID-LINK--

Commercial Suppliers

Several chemical suppliers offer this compound for research purposes. The following table summarizes some of the key vendors and their product details.

SupplierProduct NumberPurityNotes
BroadPharm BP-23003≥95%Offers various quantities.[1]
ChemScene CS-0115485≥98%
Shanghai Nianxing Industrial Co., Ltd. N/A≥95.0%

Key Applications and Experimental Workflows

The terminal azide group of this compound allows for its conjugation to alkyne-containing molecules through two primary "click" chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling sensitive biological samples.

Experimental Workflow: An Overview

The general workflow for utilizing this compound in bioconjugation experiments is depicted below. This process involves the preparation of the alkyne-modified biomolecule, the click chemistry reaction itself, and the subsequent purification of the fluorescently labeled conjugate.

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Analysis Biomolecule Alkyne-Modified Biomolecule CuAAC CuAAC Biomolecule->CuAAC SPAAC SPAAC Biomolecule->SPAAC Cy5_Azide This compound Cy5_Azide->CuAAC Cy5_Azide->SPAAC Purification Purification of Conjugate CuAAC->Purification SPAAC->Purification Analysis Analysis Purification->Analysis

General experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following are representative protocols for the CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling proteins, nucleic acids, and other molecules that are tolerant to the presence of a copper catalyst.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving the Cy5 azide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 2-5 fold molar excess of the Cy5 azide over the biomolecule is a good starting point.

    • Add the THPTA stock solution to the mixture and vortex briefly.

    • Add the CuSO₄ stock solution and vortex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.

  • Purification:

    • Purify the Cy5-labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for live-cell imaging and for labeling biomolecules that are sensitive to copper. This protocol assumes the use of a biomolecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-modified biomolecule

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving the Cy5 azide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 1.5-3 fold molar excess of the Cy5 azide is typically sufficient.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction kinetics of SPAAC can be slower than CuAAC, so longer incubation times may be necessary.

  • Purification:

    • Purify the Cy5-labeled biomolecule using a suitable method as described in the CuAAC protocol.

Signaling Pathway and Application Diagrams

The versatility of this compound allows for its use in a variety of applications, including the labeling of cell surface proteins for studying signaling pathways and the construction of targeted drug delivery systems.

Cell Surface Receptor Labeling

This diagram illustrates the workflow for labeling a specific cell surface receptor that has been metabolically engineered to contain an alkyne group. This enables the visualization and tracking of the receptor, providing insights into its trafficking and signaling.

G cluster_cell Live Cell cluster_labeling Fluorescent Labeling cluster_analysis Downstream Analysis Metabolic_Labeling Metabolic Incorporation of Alkyne Sugar Receptor_Expression Expression of Alkyne-Tagged Receptor Metabolic_Labeling->Receptor_Expression Cell_Surface Cell Surface Receptor_Expression->Cell_Surface Add_Cy5_Azide Add N-(m-PEG4)-N'- (azide-PEG3)-Cy5 Cell_Surface->Add_Cy5_Azide SPAAC_Reaction SPAAC Reaction Add_Cy5_Azide->SPAAC_Reaction Microscopy Fluorescence Microscopy SPAAC_Reaction->Microscopy Flow_Cytometry Flow Cytometry SPAAC_Reaction->Flow_Cytometry

Workflow for cell surface receptor labeling.
Targeted Drug Delivery Vehicle Assembly

This diagram shows the logical steps for constructing a targeted drug delivery nanoparticle. An alkyne-modified targeting ligand (e.g., an antibody or peptide) is conjugated to the nanoparticle surface, which is then labeled with this compound for imaging and tracking purposes.

G cluster_components Components cluster_assembly Assembly cluster_final Final Product Nanoparticle Alkyne-Modified Nanoparticle Conjugation Ligand Conjugation (e.g., NHS ester chemistry) Nanoparticle->Conjugation Targeting_Ligand Targeting Ligand Targeting_Ligand->Conjugation Drug Therapeutic Drug Drug_Loading Drug Encapsulation Drug->Drug_Loading Cy5_Azide N-(m-PEG4)-N'- (azide-PEG3)-Cy5 Click_Labeling Click Labeling (CuAAC or SPAAC) Cy5_Azide->Click_Labeling Conjugation->Drug_Loading Drug_Loading->Click_Labeling Targeted_NP Targeted, Drug-Loaded, Fluorescent Nanoparticle Click_Labeling->Targeted_NP

Assembly of a targeted drug delivery nanoparticle.

Conclusion

This compound is a highly versatile and powerful tool for modern life sciences and drug development research. Its combination of a bright, far-red fluorophore, a biocompatible PEG spacer, and a bioorthogonal azide handle enables a wide range of applications, from fundamental cell biology to the development of novel therapeutic and diagnostic agents. The protocols and workflows provided in this guide serve as a starting point for researchers to incorporate this valuable reagent into their experimental designs. As with any chemical probe, optimization of reaction conditions is crucial for achieving the best results in specific applications.

References

The Azide Handle: A Technical Guide to Fluorescent Labeling in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) group as a bioorthogonal chemical reporter has revolutionized the study of complex biological systems. Its small size, metabolic stability, and specific reactivity have made it an indispensable tool for researchers seeking to fluorescently label and visualize biomolecules in their native environments. This in-depth technical guide explores the core applications of azide-functionalized fluorescent dyes, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Principles: The Power of Bioorthogonal Chemistry

The utility of azide-functionalized dyes lies in their ability to participate in bioorthogonal reactions, chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The primary reactions utilized are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile "click chemistry" reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[2] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.[2] While highly effective, the potential cytotoxicity of copper can be a concern for live-cell imaging, though the use of stabilizing ligands can mitigate this issue.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that readily reacts with an azide.[4] The release of ring strain provides the driving force for this "copper-free" click chemistry, making it highly suitable for in vivo applications.[5] The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.[6]

Data Presentation: Quantitative Comparison of "Click" Chemistry Reactions and Dyes

The selection of the appropriate bioorthogonal reaction and fluorescent dye is critical for experimental success. The following tables provide a summary of key quantitative data for easy comparison.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide~10² - 10³Very fast and efficient, but requires a copper catalyst.[2][3]
SPAAC BCN + Azide~0.1 - 1.0Good balance of reactivity and stability.[6][7]
DBCO/DIBAC + Azide~0.3 - 1.0High reactivity, widely used for live-cell imaging.[6][7]
BARAC + Azide>1.0Very fast kinetics, but can be unstable.[6]
DIFO + Azide~0.1Fluorination enhances reactivity.[8]

Table 2: Photophysical Properties of Common Azide-Functionalized Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)
Coumarin (B35378) Azide ~343~441~0.63~18,000
Fluorescein Azide (FAM) ~495~519~0.92~75,000
Rhodamine Azide (TAMRA) ~555~580~0.68~91,000
Cyanine3 (Cy3) Azide ~550~570~0.15~150,000
Cyanine5 (Cy5) Azide ~646~662~0.28~250,000
Alexa Fluor 488 Azide 4955190.9271,000
Alexa Fluor 594 Azide 5906170.6692,000
Alexa Fluor 647 Azide 6506680.33239,000

Note: Quantum yields and molar extinction coefficients can vary depending on the solvent and local environment.

Key Applications and Experimental Protocols

Azide-functionalized fluorescent dyes have found widespread use in a variety of applications, from metabolic labeling to site-specific protein modification.

Metabolic Labeling of Glycoproteins

Metabolic glycan labeling allows for the visualization of newly synthesized glycoproteins. Cells are incubated with an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is incorporated into the cellular glycan biosynthetic pathway. The azide groups on the cell surface can then be fluorescently labeled via click chemistry.[9]

  • Cell Culture and Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar.[9]

  • SPAAC Reaction for Live-Cell Imaging:

    • Prepare a stock solution of a cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluorophore) in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

    • Wash the cells three times with warm PBS to remove unreacted dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Metabolic_Labeling_Workflow Ac4ManNAz Ac4ManNAz Cell Cell Azide_Glycans Azide_Glycans Cell->Azide_Glycans Biosynthesis Labeled_Cell Fluorescently Labeled Cell Azide_Glycans->Labeled_Cell SPAAC DBCO_Dye DBCO_Dye DBCO_Dye->Labeled_Cell Microscopy Microscopy Labeled_Cell->Microscopy Imaging

Metabolic labeling and SPAAC imaging workflow.
Fluorescent Labeling of Alkyne-Modified Proteins (CuAAC)

Site-specific labeling of proteins can be achieved by first introducing an alkyne group into the protein of interest, either through genetic incorporation of an unnatural amino acid or by chemical modification. The alkyne-modified protein can then be fluorescently labeled using an azide-functionalized dye via CuAAC.[10]

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in a sodium azide-free buffer.

    • Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare a fresh 50 mM stock solution of sodium ascorbate (B8700270) in water.

    • Prepare a 100 mM stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.[11]

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein, the azide-dye stock solution (typically a 3-10 fold molar excess), and the THPTA ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[12]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis:

    • Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

CuAAC_Workflow Alkyne_Protein Alkyne_Protein Azide_Dye Azide_Dye Reaction_Mix Reaction Mixture Azide_Dye->Reaction_Mix Labeled_Protein Labeled_Protein Reaction_Mix->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Reaction_Mix CuAAC Purification Purification Labeled_Protein->Purification Analysis

Workflow for CuAAC labeling of proteins.
Imaging Nascent DNA Synthesis with EdU

The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne handle on EdU allows for its detection via a click reaction with a fluorescently labeled azide, providing a powerful method for assessing cell proliferation.

  • EdU Incorporation:

    • Incubate cells with 10 µM EdU in their normal culture medium for 1-2 hours.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton® X-100 in PBS for 20 minutes.

  • Click Reaction:

    • Prepare a "click" reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.

    • Image the cells using fluorescence microscopy.

EdU_Labeling_Workflow EdU_Incubation Incubate cells with EdU Fix_Perm Fix and Permeabilize Click_Reaction Click Reaction with Fluorescent Azide Fix_Perm->Click_Reaction Imaging Imaging Click_Reaction->Imaging

Workflow for EdU-based DNA synthesis imaging.

Synthesis of Azide-Functionalized Dyes

For researchers interested in custom dye synthesis, a common method for introducing an azide group is through a Williamson ether synthesis, as exemplified by the synthesis of an azido-functionalized coumarin dye.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

    • Add 1-azido-2-bromoethane (B2706254) (1.5 eq) to the reaction mixture.[12]

  • Reaction and Workup:

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[12]

  • Purification and Characterization:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Conclusion

Azide-functionalized fluorescent dyes, in conjunction with bioorthogonal click chemistry, have become a cornerstone of modern biological research. They provide a versatile and powerful toolkit for the specific and efficient labeling of a wide range of biomolecules. By understanding the underlying chemical principles, leveraging quantitative data for experimental design, and following detailed protocols, researchers can effectively employ these tools to gain deeper insights into the complex workings of biological systems.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of proteins using N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This reagent is a versatile tool for attaching the far-red fluorescent dye Cy5 to proteins of interest, enabling a wide range of applications in proteomics, drug discovery, and molecular biology. The core of this labeling strategy lies in the highly specific and efficient "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), between the azide (B81097) group on the Cy5 reagent and an alkyne group introduced into the target protein.

The this compound molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous buffers and minimizes non-specific interactions. The Cy5 fluorophore offers bright, stable fluorescence in the far-red spectrum, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.

Reagent Specifications

The key properties of the this compound labeling reagent are summarized in the table below.

PropertyValue
Molecular Formula C₄₂H₆₀ClN₅O₇
Molecular Weight 782.4 g/mol
Excitation Maximum (λex) 649 nm
Emission Maximum (λem) 667 nm
Extinction Coefficient 250,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF
Storage -20°C, protected from light

Experimental Workflow Overview

The overall process for labeling a protein with this compound involves two main stages: the introduction of an alkyne handle into the target protein and the subsequent click chemistry reaction with the azide-functionalized Cy5 dye.

G cluster_0 Protein Modification cluster_1 Click Chemistry Labeling cluster_2 Analysis p1 Target Protein p2 Introduce Alkyne Group (Metabolic or Chemical) p1->p2 alkyne_protein Alkyne-Modified Protein p2->alkyne_protein click CuAAC Reaction alkyne_protein->click dye This compound dye->click labeled_protein Labeled Protein click->labeled_protein purification Purification labeled_protein->purification characterization Characterization (DOL) purification->characterization

Figure 1: General workflow for protein labeling.

Experimental Protocols

This section provides detailed protocols for introducing an alkyne group into a protein and performing the subsequent click chemistry labeling reaction.

Protocol 1: Introduction of an Alkyne Handle into the Target Protein

Two primary methods are recommended for introducing an alkyne group into a protein: metabolic labeling with a non-canonical amino acid or chemical modification of existing amino acid residues.

Method A: Metabolic Labeling using L-Homopropargylglycine (HPG)

This method is suitable for protein expression in cell culture systems.

  • Cell Culture: Culture cells expressing the protein of interest in a methionine-free medium.

  • HPG Incorporation: Supplement the methionine-free medium with L-homopropargylglycine (HPG) to a final concentration of 25-50 µM. Incubate the cells for the desired period (typically 4-24 hours) to allow for HPG incorporation into newly synthesized proteins in place of methionine.

  • Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Purification (Optional): If a purified alkyne-modified protein is desired, proceed with the appropriate purification protocol (e.g., affinity chromatography).

Method B: Chemical Modification of Lysine Residues

This method is suitable for purified proteins.

  • Protein Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Alkyne-NHS Ester Preparation: Prepare a stock solution of an alkyne-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG4-NHS Ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Alkyne-NHS Ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Reagent: Remove the unreacted Alkyne-NHS Ester by dialysis or using a desalting column equilibrated with the desired buffer for the subsequent click reaction (e.g., PBS, pH 7.4).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the "click" reaction between the alkyne-modified protein and the azide-functionalized Cy5 dye.

Reagent Preparation:

  • Alkyne-Modified Protein: Prepare the protein in a compatible buffer such as PBS, pH 7.4.

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 50 mM stock solution in deionized water. THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Sodium Ascorbate (B8700270) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

Reaction Procedure:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified protein (final concentration 1-10 µM)

    • This compound (final concentration 2-5 times the protein concentration)

    • THPTA (final concentration 5 times the copper concentration)

    • CuSO₄ (final concentration 1 mM)

  • Gently mix the solution.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Protein: Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

G protein Alkyne-Modified Protein reaction_mix Reaction Mixture protein->reaction_mix dye This compound dye->reaction_mix thpta THPTA Ligand thpta->reaction_mix cuso4 CuSO4 cuso4->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix incubation Incubate (1-2h, RT, dark) reaction_mix->incubation purification Purification (Desalting/Dialysis) incubation->purification final_product Cy5-Labeled Protein purification->final_product

Figure 2: CuAAC labeling workflow.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled protein. The DOL can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Cy5, approximately 649 nm (A₆₄₉).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye (For Cy5, this is approximately 0.05)

    • Corrected protein absorbance: A_prot = A₂₈₀ - (A₆₄₉ x CF)

    • Protein Concentration (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₄₉ / ε_dye (where ε_dye for Cy5 is 250,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Optimal DOL: The optimal DOL varies depending on the protein and the application. For most applications, a DOL between 1 and 4 is desirable. Higher DOL values can lead to fluorescence quenching and may affect protein function.[1]

Quantitative Data Summary

The following table summarizes the recommended concentration ranges for the key components in the CuAAC labeling reaction.

ComponentRecommended Final Concentration
Alkyne-Modified Protein1 - 10 µM
This compound2 - 5 molar excess over protein
CuSO₄0.1 - 1 mM
THPTA5 molar excess over CuSO₄
Sodium Ascorbate5 - 10 mM

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inefficient incorporation of the alkyne handle.Optimize the metabolic labeling or chemical modification protocol. Confirm alkyne incorporation using a control reaction with an alkyne-reactive probe.
Inactive copper catalyst.Prepare the sodium ascorbate solution fresh. Degas solutions to remove oxygen. Ensure the correct ligand-to-copper ratio is used.[2]
Presence of interfering substances.Avoid Tris buffers. Remove reducing agents like DTT or β-mercaptoethanol from the protein sample before the click reaction.[2]
Protein precipitation High concentration of organic solvent (DMSO/DMF).Keep the volume of the dye stock solution to a minimum (typically <10% of the total reaction volume).
Copper-induced aggregation.Ensure the THPTA ligand is used to chelate the copper ions.
High background fluorescence Incomplete removal of free dye.Optimize the purification step. Use a larger volume for dialysis or a longer desalting column.
Non-specific binding of the dye.The PEG spacer in the reagent is designed to minimize this, but if it persists, consider adding a non-ionic detergent (e.g., 0.05% Tween-20) during the final purification steps.

References

Live-Cell Imaging with N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful tool for elucidating the dynamic processes that govern cellular function and disease. The ability to visualize and track biomolecules in their native environment provides invaluable insights into complex signaling pathways, protein trafficking, and drug-target engagement. This document provides detailed application notes and protocols for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a versatile fluorescent probe, in live-cell imaging applications. This probe combines the benefits of bioorthogonal chemistry with the superb photophysical properties of the Cy5 fluorophore, enabling specific and sensitive labeling of target biomolecules in living cells with minimal perturbation.

The core technology relies on a two-step labeling strategy. First, a biomolecule of interest is metabolically labeled with an azide-containing precursor. This "chemical handle" is incorporated into the biomolecule through the cell's natural biosynthetic pathways. Subsequently, the azide-tagged biomolecule is selectively labeled with this compound through a highly efficient and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The hydrophilic PEG linkers on the probe enhance its solubility and reduce non-specific binding, while the far-red Cy5 dye offers excellent photostability and minimal cellular autofluorescence, making it ideal for long-term imaging studies.

Principle of the Method

The experimental workflow involves two key stages: metabolic labeling and bioorthogonal ligation.

  • Metabolic Labeling: Cells are incubated with a precursor molecule containing an azide (B81097) group. For example, to label glycoproteins, an azide-modified sugar such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is used. This sugar is metabolized by the cell and incorporated into cell surface glycans. To label newly synthesized proteins, an azide-containing amino acid analog like L-azidohomoalanine (AHA) can be used, which is incorporated into proteins during translation.

  • Bioorthogonal Ligation (SPAAC): After metabolic labeling, the cells are treated with a cyclooctyne-modified version of the this compound probe. The strained alkyne group of the cyclooctyne (B158145) reacts specifically and covalently with the azide group on the target biomolecule, resulting in stable labeling with the Cy5 fluorophore. This "click chemistry" reaction is highly selective and occurs rapidly under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.

Key Applications

  • Visualizing Glycosylation Dynamics: Study the trafficking and localization of glycoproteins in real-time.

  • Tracking Protein Synthesis: Monitor the spatial and temporal dynamics of newly synthesized proteins.

  • Receptor Internalization Studies: Follow the internalization and trafficking of cell surface receptors upon ligand binding.

  • High-Throughput Screening: Adaptable for high-content screening assays to assess the effects of drug candidates on specific cellular pathways.

Quantitative Data Presentation

The choice of fluorophore is critical for successful live-cell imaging experiments. The following tables provide a quantitative comparison of Cy5 with other commonly used far-red fluorescent dyes.

Property Cy5 Alexa Fluor 647 DyLight 650
Excitation Maximum (nm) ~649~650~652
Emission Maximum (nm) ~667~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.2Significantly higher than Cy5 conjugatesHigh
Photostability Less photostableSignificantly more photostable than Cy5[1]High
Brightness of Conjugates Prone to self-quenching at high degrees of labelingLess self-quenching, resulting in brighter protein conjugates than Cy5, especially at high degrees of labeling[1]Designed for high dye-to-protein ratios without precipitation

Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.

Parameter Cy5 Notes
Signal-to-Noise Ratio (SNR) High in the far-red spectrum due to low cellular autofluorescence.The primary advantage of using far-red dyes like Cy5 is the reduction of background noise from endogenous fluorophores.[2]
Photobleaching Susceptible to photobleaching, especially under continuous high-intensity illumination.The use of antifade reagents and optimized imaging parameters can mitigate this issue. Alexa Fluor 647 generally exhibits higher photostability.[1][3]

Experimental Protocols

Protocol 1: Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface sialoglycans with Ac4ManNAz and subsequent visualization using a cyclooctyne-functionalized this compound probe via SPAAC.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (prepared by reacting the azide probe with a DBCO-NHS ester or similar)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for optimal imaging. Allow cells to adhere and grow overnight.

  • Metabolic Labeling:

    • Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar into cell surface glycans.

  • Preparation for Labeling:

    • Gently wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.

  • SPAAC Reaction:

    • Prepare a working solution of cyclooctyne-N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in a suitable buffer (e.g., PBS with 1% BSA) at a final concentration of 5-20 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove any unreacted probe.

  • Live-Cell Imaging:

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with a Cy5 filter set. Acquire images using minimal laser power and exposure time to reduce phototoxicity and photobleaching.

Protocol 2: Tracking Epidermal Growth Factor Receptor (EGFR) Internalization

This protocol provides a method to visualize the internalization of EGFR, a key receptor tyrosine kinase involved in cell proliferation and cancer, using bioorthogonal labeling.

Materials:

  • Cells expressing EGFR (e.g., A549, MCF-7)

  • Complete cell culture medium

  • L-Azidohomoalanine (AHA)

  • Methionine-free medium

  • Epidermal Growth Factor (EGF)

  • Cyclooctyne-N-(m-PEG4)-N'-(azide-PEG3)-Cy5

  • PBS, BSA

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Metabolic Labeling with AHA:

    • Culture cells to the desired confluency.

    • Wash the cells once with PBS and then replace the complete medium with methionine-free medium.

    • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with 50-100 µM AHA.

    • Incubate for 4-12 hours to allow for incorporation of AHA into newly synthesized proteins, including EGFR.

  • Labeling of Cell Surface EGFR:

    • Wash the cells twice with cold PBS.

    • Perform the SPAAC reaction with 5-20 µM cyclooctyne-N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in cold PBS with 1% BSA for 30-60 minutes on ice to specifically label cell surface proteins and prevent internalization.

    • Wash the cells three times with cold PBS to remove the unreacted probe.

  • Induction of EGFR Internalization:

    • Add pre-warmed complete medium to the cells and place them back in the 37°C incubator.

    • Acquire a baseline image (t=0).

    • Add EGF to the medium at a final concentration of 100 ng/mL to stimulate EGFR internalization.

  • Time-Lapse Imaging:

    • Immediately begin acquiring a time-lapse series of fluorescence images every 1-5 minutes for up to 60 minutes to visualize the internalization of the Cy5-labeled EGFR.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction Bioorthogonal Ligation (SPAAC) cluster_imaging Live-Cell Imaging start Start with Live Cells metabolic_precursor Incubate with Azide Precursor (e.g., Ac4ManNAz or AHA) start->metabolic_precursor incorporation Metabolic Incorporation of Azide metabolic_precursor->incorporation wash1 Wash to Remove Excess Precursor incorporation->wash1 add_probe Add Cyclooctyne-Cy5 Probe wash1->add_probe ligation Covalent Labeling of Azide-Tagged Biomolecule add_probe->ligation wash2 Wash to Remove Unbound Probe ligation->wash2 imaging Acquire Fluorescence Images wash2->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for live-cell imaging using metabolic labeling and SPAAC.

egfr_signaling_pathway cluster_internalization Endocytosis cluster_intracellular_trafficking Intracellular Trafficking EGF EGF Ligand EGFR EGFR (Azide-Labeled) EGF->EGFR Binding dimerization Receptor Dimerization & Autophosphorylation EGFR->dimerization clathrin_pit Recruitment to Clathrin-Coated Pits dimerization->clathrin_pit endosome Internalization into Early Endosome clathrin_pit->endosome recycling Recycling to Cell Surface endosome->recycling degradation Trafficking to Lysosome for Degradation endosome->degradation recycling->EGFR Re-sensitization

Caption: EGFR signaling and internalization pathway tracked with bioorthogonal labeling.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a fluorescent molecule designed for the detection and quantification of biomolecules in various applications, including flow cytometry. This compound features a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The Cy5 dye is a bright, far-red fluorescent dye that is well-suited for flow cytometry, with typical excitation and emission maxima around 649 nm and 667 nm, respectively[1][2]. The PEG spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological experiments[1][2]. The key functional component for specific labeling is the azide group, which enables the molecule to be covalently attached to other molecules containing an alkyne group through a "click chemistry" reaction[1][2][3].

A primary application of this compound in flow cytometry is the detection of cell proliferation. This is commonly achieved through the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine. During DNA synthesis, EdU is incorporated into the newly synthesized DNA of proliferating cells[4][5][6]. The alkyne group in the incorporated EdU can then be specifically and efficiently labeled with the azide group of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction[4][5][6]. This method offers a superior alternative to the traditional BrdU assay as it does not require harsh DNA denaturation steps, thus better preserving cell morphology and antigen integrity for multi-parameter flow cytometry[4][6].

Product Specifications

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC42H60ClN5O7[1][2]
Molecular Weight782.42 g/mol [1][2]
Excitation Maximum~649 nm[2][7]
Emission Maximum~667 nm[2][7]
Purity>95%[8]
SolubilityWater, DMSO, DMF[2]
Storage-20°C, protected from light[2]

Experimental Protocol: Cell Proliferation Assay using EdU and this compound for Flow Cytometry

This protocol outlines the steps for a cell proliferation assay using EdU incorporation followed by click chemistry labeling with this compound and subsequent analysis by flow cytometry.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

ReagentRecommended Concentration/Supplier
This compoundVaries by supplier
5-ethynyl-2'-deoxyuridine (EdU)Stock: 10 mM in DMSO
Copper (II) Sulfate (CuSO4)Stock: 100 mM in dH2O
Sodium AscorbateStock: 1 M in dH2O (prepare fresh)
Cell Culture MediumAppropriate for the cell line
Phosphate-Buffered Saline (PBS)pH 7.4
Bovine Serum Albumin (BSA)For wash and staining buffers
Fixation Buffer4% Paraformaldehyde (PFA) in PBS
Permeabilization Buffer0.5% Triton™ X-100 in PBS or Saponin-based buffer
DNA Staining Dye (optional)DAPI, Propidium Iodide (PI), or similar
Flow Cytometry Tubes5 mL polystyrene tubes

Experimental Workflow Diagram

G cluster_0 Cell Preparation and Labeling cluster_1 Sample Processing cluster_2 Click Chemistry Reaction cluster_3 Staining and Analysis A Seed and culture cells B Add EdU to culture medium (e.g., 10 µM for 2 hours) A->B C Harvest and wash cells B->C D Fix cells (e.g., 4% PFA for 15 min) C->D E Permeabilize cells (e.g., 0.5% Triton X-100 for 20 min) D->E G Add cocktail to cells and incubate (30 min, RT, dark) E->G F Prepare Click Reaction Cocktail F->G H Wash cells G->H I Optional: DNA stain (e.g., DAPI or PI) H->I J Acquire data on flow cytometer I->J K Analyze data J->K G ProliferatingCells Proliferating Cells (S-Phase) EdU_Incorporation EdU Incorporation into newly synthesized DNA ProliferatingCells->EdU_Incorporation Alkyne_Group Presence of Alkyne Group in DNA EdU_Incorporation->Alkyne_Group Click_Reaction Click Reaction with This compound Alkyne_Group->Click_Reaction Cy5_Labeling Covalent Labeling with Cy5 Click_Reaction->Cy5_Labeling Fluorescence_Detection Detection of Cy5 Fluorescence Cy5_Labeling->Fluorescence_Detection

References

Application Notes and Protocols: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile bifunctional fluorescent probe designed for advanced bio-imaging applications, particularly in the realm of super-resolution microscopy. This molecule incorporates a bright and photostable Cy5 fluorophore, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group. The Cy5 dye is well-suited for single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and DNA Points Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) due to its favorable photophysical properties in the far-red spectrum, which minimizes cellular autofluorescence.

The key feature of this probe is its azide functionality, which enables its covalent attachment to a wide range of biomolecules through "click chemistry." This highly efficient and bioorthogonal reaction allows for the specific labeling of target proteins, nucleic acids, or other molecules that have been modified to contain a complementary alkyne group. The hydrophilic PEG spacer enhances the solubility of the probe in aqueous buffers and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in super-resolution microscopy, with a primary focus on DNA-PAINT.

Product Specifications and Photophysical Properties

A summary of the key specifications and photophysical properties of this compound is presented below. These properties make it an excellent candidate for single-molecule detection and super-resolution imaging.

PropertyValueReference
Molecular Formula C₄₂H₆₀ClN₅O₇[1]
Molecular Weight 782.4 g/mol [1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Extinction Coefficient 232,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1]
Reactive Group Azide (-N₃)[1]

Application: DNA-PAINT Super-Resolution Microscopy

DNA-PAINT is a powerful SMLM technique that achieves super-resolution by the transient binding of a fluorescently-labeled oligonucleotide ("imager strand") to a complementary "docking strand" conjugated to the target of interest. This compound is ideally suited for preparing the necessary labeled biomolecules for DNA-PAINT. The azide group allows for the covalent attachment of the Cy5 fluorophore to a modified antibody or other targeting moiety, which is then used to deliver the docking strand to the desired cellular structure.

Experimental Workflow for DNA-PAINT

The overall workflow for using this compound in a DNA-PAINT experiment involves the preparation of an azide-modified antibody, its conjugation to a DBCO-modified docking strand, and subsequent use in cellular imaging.

DNA_PAINT_Workflow cluster_prep Probe Preparation cluster_imaging Imaging Ab Primary Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab NHS Ester Reaction Azide_NHS Azido-PEG4-NHS Ester Azide_NHS->Azide_Ab Ab_DS Antibody-Docking Strand Conjugate Azide_Ab->Ab_DS Copper-Free Click Chemistry DS_DBCO DBCO-Modified Docking Strand DNA DS_DBCO->Ab_DS Sample Fixed & Permeabilized Cells with Target Labeled_Sample Labeled Sample Ab_DS->Labeled_Sample Sample->Labeled_Sample Immunostaining Microscope TIRF Microscope Labeled_Sample->Microscope Add Imager Strand Imager Cy5-Labeled Imager Strand Imager->Microscope SR_Image Super-Resolution Image Microscope->SR_Image Image Acquisition & Reconstruction

Caption: DNA-PAINT experimental workflow.

Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the modification of a primary or secondary antibody with azide groups using an NHS ester crosslinker.

Materials:

  • Antibody of interest (e.g., anti-tubulin)

  • Azido-PEG4-NHS Ester (or similar amine-reactive azide crosslinker)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-Exclusion Chromatography column (e.g., 50 kDa MWCO spin column)

Procedure:

  • Prepare a 100 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • In a microcentrifuge tube, mix 100 µL of the antibody (typically 1 mg/mL) with 10 µL of 1 M NaHCO₃.

  • Add the Azido-PEG4-NHS Ester stock solution to the antibody solution in a 100-fold molar excess.

  • Vortex the reaction mixture gently and incubate for 3 hours at room temperature with gentle shaking, protected from light.

  • Purify the azide-modified antibody from the excess crosslinker using a size-exclusion spin column. Wash the column with PBS according to the manufacturer's instructions (typically 10-15 washes).

  • After the final wash, recover the purified antibody-PEG4-azide conjugate.

  • Measure the concentration of the modified antibody using a spectrophotometer (A280).

Protocol 2: Conjugation of Azide-Modified Antibody to DBCO-Docking Strand

This protocol details the copper-free click chemistry reaction to conjugate the azide-modified antibody to a DBCO-functionalized DNA docking strand.

Materials:

  • Azide-Modified Antibody (from Protocol 1)

  • DBCO-PEG4-modified DNA docking strand (custom synthesis)

  • PBS, pH 7.4

  • 3% Sodium Azide (optional, for quenching)

Procedure:

  • In a microcentrifuge tube, add the DBCO-modified DNA docking strand to the azide-modified antibody in a 5-fold molar excess.

  • Vortex the mixture gently and allow the reaction to proceed overnight at room temperature in the dark with gentle shaking.

  • (Optional) To quench any unreacted DBCO groups, add sodium azide to a final concentration of 0.15%. Incubate for 1 hour at room temperature with gentle shaking.

  • Purify the antibody-docking strand conjugate using a size-exclusion spin column (e.g., 100 kDa MWCO) to remove unconjugated DNA strands.

  • The purified conjugate is now ready for immunostaining.

Protocol 3: DNA-PAINT Imaging

This protocol outlines the steps for sample preparation, imaging, and image reconstruction.

Materials:

  • Cells grown on high-precision coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Antibody-Docking Strand Conjugate (from Protocol 2)

  • Cy5-labeled imager strand (complementary to the docking strand)

  • Imaging Buffer (e.g., PBS with 500 mM NaCl)

  • TIRF (Total Internal Reflection Fluorescence) microscope equipped with a 647 nm laser and a sensitive EM-CCD or sCMOS camera.

  • Image reconstruction software (e.g., Picasso, ThunderSTORM)

Procedure:

A. Sample Preparation and Staining:

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding sites with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the antibody-docking strand conjugate (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells extensively with PBS to remove unbound antibodies.

B. Imaging:

  • Mount the coverslip onto the TIRF microscope.

  • Add the imaging buffer containing the Cy5-labeled imager strand (typically 1-10 nM concentration).

  • Acquire a time-series of images (typically 10,000 to 50,000 frames) with a typical exposure time of 50-100 ms. The 647 nm laser is used to excite the Cy5 fluorophore on the imager strand when it transiently binds to the docking strand.

C. Image Reconstruction:

  • The acquired image series is processed using super-resolution localization software.

  • The software identifies and localizes the individual binding events (blinks) with sub-pixel precision.

  • The localized positions are then used to reconstruct a super-resolved image of the target structure.

Quantitative Performance Data

The performance of Cy5 and spectrally similar dyes in single-molecule localization microscopy has been characterized. The following table summarizes typical performance metrics that can be expected.

ParameterTypical Value RangeNotes
Localization Precision 10 - 25 nmDependent on photon count, background noise, and camera type.[1]
Photons per Localization 500 - 2000Varies with imaging buffer and laser power.
On-time (DNA-PAINT) 100 - 500 msCan be tuned by adjusting the imager strand concentration and sequence.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the DNA-PAINT methodology, from target recognition to signal generation and image reconstruction.

DNAPAINT_Logic cluster_Targeting Molecular Recognition cluster_Signal Signal Generation cluster_Detection Data Acquisition & Processing Target Cellular Target (e.g., Tubulin) Ab_DS Antibody-Docking Strand Conjugate Target->Ab_DS Specific Binding Bound_Imager Transiently Bound Imager Strand Ab_DS->Bound_Imager Provides Binding Site Imager Cy5-Imager Strand (in solution) Imager->Bound_Imager Hybridization (Blinking 'On') Bound_Imager->Imager Dissociation (Blinking 'Off') Photon_Burst Photon Emission (Fluorescence) Bound_Imager->Photon_Burst Laser Excitation Localization Single-Molecule Localization Photon_Burst->Localization Detection & Fitting SR_Image Reconstructed Super-Resolution Image Localization->SR_Image Image Reconstruction

Caption: Logical flow of DNA-PAINT imaging.

Potential Application in dSTORM

While DNA-PAINT is a primary application, this compound can also be potentially used in direct STORM (dSTORM). In dSTORM, single fluorophores are induced to "blink" by switching them between a fluorescent "on" state and a dark "off" state, typically through the use of a specific imaging buffer containing a reducing agent.

To use this probe for dSTORM, it would first be conjugated to a targeting molecule (e.g., an antibody) via click chemistry, similar to the DNA-PAINT protocol but without the DNA docking strand. The labeled antibody would then be used for immunostaining. The sample would then be imaged in a dSTORM imaging buffer (e.g., containing glucose oxidase and catalase to remove oxygen, and a thiol like mercaptoethylamine (MEA) to facilitate photoswitching of the Cy5 dye). The intrinsic photoswitching properties of Cy5 in this chemical environment would allow for the acquisition of dSTORM data.

Conclusion

This compound is a high-performance fluorescent probe that enables advanced super-resolution imaging through its combination of a bright Cy5 fluorophore and a versatile azide handle for click chemistry conjugation. Its application in DNA-PAINT, as detailed in these protocols, allows for robust and specific labeling of cellular targets, paving the way for new discoveries in cell biology and drug development by providing nanoscale insights into molecular organization and interactions.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in click chemistry applications. This versatile reagent allows for the covalent labeling of alkyne-modified biomolecules with the fluorescent cyanine (B1664457) dye, Cy5, enabling visualization and quantification in a variety of experimental contexts. The protocols provided cover both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for different experimental needs and sensitivities.

Introduction to this compound Click Chemistry

This compound is a bifunctional molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The azide moiety serves as a reactive handle for "click" reactions with alkyne-containing molecules.[1] Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[2][3]

The two primary forms of click chemistry utilized for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • CuAAC utilizes a copper(I) catalyst to join terminal alkynes and azides, forming a stable triazole linkage.[4][5] This reaction is highly efficient and orthogonal to most biological functional groups.[2] To mitigate copper's potential cytotoxicity in biological systems, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) catalyst and protect biomolecules.[2][6]

  • SPAAC is a copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7][8] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for applications in living cells and in vivo.[5][7]

The hydrophilic PEG spacer in this compound enhances the water solubility of the molecule and can reduce non-specific binding of the labeled conjugate.[3]

Data Presentation

The following table summarizes key quantitative data for Cy5, which is the fluorescent component of this compound. This information is crucial for experimental design and data analysis in fluorescence-based assays.

PropertyValueReference(s)
Excitation Maximum (nm)~649[8]
Emission Maximum (nm)~666[8]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000[8]
Fluorescence Quantum Yield~0.2[8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide

This protocol details the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 5 mM stock solution of ascorbic acid in nuclease-free water immediately before use.

    • Prepare the Cu(II)-TBTA complex by mixing equal volumes of 10 mM CuSO₄ and 10 mM TBTA stock solutions.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

    • Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v) and vortex briefly.

    • Add the 10 mM this compound stock solution to achieve a 1.5-fold molar excess relative to the oligonucleotide and vortex.[9]

    • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[9]

    • Degas the solution by bubbling a gentle stream of inert gas (e.g., argon or nitrogen) through the mixture for 30-60 seconds.[9]

    • Initiate the reaction by adding the pre-mixed Cu(II)-TBTA complex to a final copper concentration of 0.5 mM.[9]

    • Flush the headspace of the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature overnight in the dark.[9] If a precipitate is observed, the mixture can be briefly heated to 80°C to redissolve the components.[9]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of pre-chilled acetone.[10]

    • Mix thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of cold acetone, centrifuge again, and discard the supernatant.[10]

    • Air-dry the pellet to remove residual acetone.

    • Resuspend the purified, Cy5-labeled oligonucleotide in a suitable buffer.

    • For higher purity, the product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[10][11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein

This protocol describes the copper-free labeling of a protein modified with a dibenzocyclooctyne (DBCO) group using this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein solution.

    • Add the 10 mM this compound stock solution to the protein solution. A molar excess of 1.5 to 10-fold of the azide reagent over the protein is recommended to ensure efficient labeling.[12] The final concentration of DMSO should be kept below 10% to minimize protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, protected from light.[12]

  • Purification:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[13] The progress of the purification can be monitored by measuring the absorbance at 280 nm (for the protein) and 649 nm (for Cy5).

Mandatory Visualization

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo Alkyne-Modified Oligonucleotide Mixing Mixing & Degassing Oligo->Mixing Azide_Cy5 This compound Azide_Cy5->Mixing Catalyst_Mix Cu(II)-TBTA Complex & Ascorbic Acid Catalyst_Mix->Mixing Incubation Incubation Mixing->Incubation Initiate Reaction Precipitation Acetone Precipitation Incubation->Precipitation Reaction Complete Purification HPLC / PAGE Precipitation->Purification Analysis Characterization Purification->Analysis

Caption: Workflow for CuAAC labeling of an alkyne-modified oligonucleotide with Cy5-azide.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein DBCO-Modified Protein Mixing Mixing Protein->Mixing Azide_Cy5 This compound Azide_Cy5->Mixing Incubation Incubation Mixing->Incubation Initiate Reaction Purification Size-Exclusion Chromatography / Dialysis Incubation->Purification Reaction Complete Analysis Characterization Purification->Analysis

Caption: Workflow for SPAAC labeling of a DBCO-modified protein with Cy5-azide.

References

Application Notes and Protocols for Antibody Conjugation with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of antibodies with the fluorescent dye Cy5 using a heterobifunctional PEGylated linker, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This method utilizes copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific labeling of biomolecules under mild conditions.[1][2] The resulting antibody-Cy5 conjugates are valuable tools for a wide range of applications, including flow cytometry, immunofluorescence, in vivo imaging, and Western blotting, enabling sensitive and specific detection of target antigens.[3][4][5][6]

The conjugation strategy involves a two-step process. First, the antibody is modified to introduce a dibenzocyclooctyne (DBCO) group, a strained alkyne, by reacting primary amine residues (e.g., lysines) with a DBCO-NHS ester. Second, the azide (B81097) group on the this compound linker reacts with the DBCO group on the antibody to form a stable triazole linkage.[7][8] The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances the water solubility of the conjugate and can reduce non-specific binding.[3]

Chemical Properties of this compound

The this compound is a specialized linker-dye conjugate designed for bioorthogonal labeling. Its key features are summarized in the table below.

PropertyValueReference
Molecular Formula C42H60ClN5O7[4][9]
Molecular Weight 782.4 g/mol [4][9]
Excitation Maximum (λmax) ~649 nm[3][10]
Emission Maximum (λmax) ~667 nm[3]
Molar Extinction Coefficient (ε) at λmax 250,000 M⁻¹cm⁻¹[11]
Reactive Group Azide (-N₃)[3]
Solubility Water, DMSO, DMF[3]

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the conjugation of an antibody with this compound.

Diagram of the Conjugation Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Purification cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Purification & Characterization Ab_prep Antibody Preparation (Buffer Exchange) DBCO_mod Reaction with DBCO-NHS Ester Ab_prep->DBCO_mod Introduce DBCO group Purify_DBCO_Ab Purification of DBCO-Antibody (Desalting Column) DBCO_mod->Purify_DBCO_Ab Click_rxn SPAAC Reaction with Azide-PEG-Cy5 Purify_DBCO_Ab->Click_rxn Purify_final Purification of Final Conjugate Click_rxn->Purify_final Characterize Characterization (UV-Vis, DOL Calculation) Purify_final->Characterize

Caption: Experimental workflow for antibody conjugation.

Antibody Preparation and Modification with DBCO-NHS Ester

This initial step introduces the reactive alkyne group (DBCO) onto the antibody.

Materials:

  • Antibody (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Protocol:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris) or preservatives like sodium azide, perform a buffer exchange using a desalting column or dialysis.[7]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[12] The final concentration of DMSO in the reaction mixture should not exceed 10-20% to maintain antibody integrity.[7]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]

  • Purification of DBCO-Modified Antibody: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the desalting column.[13]

  • Determine Concentration: Measure the concentration of the purified DBCO-labeled antibody using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This step conjugates the azide-containing dye to the DBCO-modified antibody.

Materials:

  • Purified DBCO-modified antibody

  • This compound

  • PBS (pH 7.4)

Protocol:

  • Prepare Azide-Dye Solution: Dissolve the this compound in DMSO or PBS.

  • Click Reaction Setup: Combine the DBCO-modified antibody with the this compound. A 2- to 4-fold molar excess of the azide-dye relative to the DBCO-labeled antibody is recommended to drive the reaction to completion.[7][13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

Purification and Storage of the Antibody-Cy5 Conjugate

Purification is crucial to remove any unreacted dye.

Protocol:

  • Purification: Purify the antibody-Cy5 conjugate from unreacted this compound using a desalting column or size-exclusion chromatography (SEC).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Characterization of the Antibody-Cy5 Conjugate

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of the conjugate.[11][14][15] An optimal DOL for most antibodies is typically between 2 and 10.[15]

Protocol:

  • Spectrophotometric Measurement: Measure the absorbance of the purified antibody-Cy5 conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max). Use PBS as a blank.

  • DOL Calculation: Use the following formulas to calculate the DOL:

    • Concentration of Dye (M): [Dye] = A_max / (ε_dye * path length)

    • Corrected Absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max * CF₂₈₀) CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

    • Concentration of Antibody (M): [Antibody] = A₂₈₀_corrected / (ε_Ab * path length)

    • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

Quantitative Data for DOL Calculation:

ParameterSymbolValue
Molar Extinction Coefficient of Cy5 at ~650 nmε_dye250,000 M⁻¹cm⁻¹[11]
Correction Factor for Cy5 at 280 nmCF₂₈₀0.04[11]
Molar Extinction Coefficient of a typical IgG at 280 nmε_Ab210,000 M⁻¹cm⁻¹[11]
Path LengthTypically 1 cm

Application Notes

Antibodies conjugated with this compound are versatile tools for various research and diagnostic applications.

Immunofluorescence (IF) and Immunohistochemistry (IHC)

The high fluorescence intensity and far-red emission of Cy5 make it an excellent choice for IF and IHC, as it minimizes autofluorescence from biological samples.[4]

Brief Protocol for Immunofluorescence:

  • Fix and permeabilize cells or tissue sections as per standard protocols.

  • Block non-specific binding sites.

  • Incubate with the Cy5-conjugated primary antibody at the optimized dilution.

  • Wash to remove unbound antibody.

  • Mount and visualize using a fluorescence microscope with appropriate filters for Cy5.

Flow Cytometry

Cy5-conjugated antibodies are widely used for the identification and quantification of cell surface and intracellular antigens in flow cytometry.[3][6][16]

Brief Protocol for Flow Cytometry:

  • Prepare a single-cell suspension.

  • Incubate the cells with the Cy5-conjugated antibody.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in an appropriate buffer.

  • Analyze the cells using a flow cytometer equipped with a laser that can excite Cy5 (e.g., a 633 nm or 640 nm laser).

In Vivo Imaging

The near-infrared emission of Cy5 allows for deep tissue penetration, making it suitable for in vivo imaging applications in animal models.[5][12][17] The SPAAC conjugation method is particularly advantageous for in vivo applications due to its bioorthogonality.[12][18]

Studying Signaling Pathways

Fluorescently labeled antibodies can be used to study signaling pathways by detecting changes in protein expression, post-translational modifications (e.g., phosphorylation), or subcellular localization upon stimulation or inhibition of a pathway.[1][7]

Diagram of a Generic Signaling Pathway Analysis Workflow:

G cluster_0 Cellular Perturbation cluster_1 Staining cluster_2 Detection & Analysis Stimulation Stimulate or Inhibit Cells Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Stain Stain with Cy5-conjugated Antibody Fix_Perm->Stain Detection Fluorescence Detection (Microscopy or Flow Cytometry) Stain->Detection Analysis Analyze Protein Expression, Localization, or Modification Detection->Analysis

Caption: Workflow for signaling pathway analysis.

Conclusion

The use of this compound for antibody conjugation via SPAAC click chemistry offers a robust, specific, and efficient method for producing high-quality fluorescently labeled antibodies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their workflows, enabling a wide array of sensitive and specific immunoassays.

References

Illuminating the Proteome: A Guide to Labeling Alkyne-Modified Proteins with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively tag and visualize proteins within complex biological systems is a cornerstone of modern life sciences research. This document provides a detailed guide to the labeling of alkyne-modified proteins using the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This method leverages the power of bioorthogonal click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create a stable, covalent linkage between the protein of interest and the Cy5 fluorophore.[1][2][3][4][5] The hydrophilic PEG (polyethylene glycol) linkers on the probe enhance its solubility in aqueous environments and minimize non-specific binding, ensuring a high signal-to-noise ratio in downstream applications.[6]

The incorporation of an alkyne handle into proteins can be achieved through various methods, including metabolic labeling with alkyne-containing amino acid analogs (e.g., L-azidohomoalanine to replace methionine) or site-specific enzymatic modifications.[7] Once incorporated, the alkyne group serves as a versatile chemical handle for conjugation with azide-functionalized molecules like this compound. This powerful technique enables a wide range of applications, from in-gel fluorescence and microscopy to flow cytometry and proteomic analysis, providing invaluable insights into protein localization, dynamics, and interactions.[8][9][10][11]

Principle of the Method

The core of this labeling strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[12] This click chemistry reaction is highly specific and efficient, proceeding readily in aqueous buffers with minimal cross-reactivity with other functional groups found in biological systems.[1][5] The reaction involves the formation of a stable triazole ring, covalently linking the alkyne-modified protein to the azide-containing Cy5 probe.[1] A copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is required to facilitate the reaction.[7] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[7][12]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product AlkyneProtein Alkyne-Modified Protein LabeledProtein Cy5-Labeled Protein (Stable Triazole Linkage) AlkyneProtein->LabeledProtein + AzideCy5 This compound AzideCy5->LabeledProtein Copper Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Copper->LabeledProtein catalyzes Ligand TBTA/THPTA Ligand Ligand->Copper stabilizes Experimental_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Downstream Analysis PrepProtein Prepare Alkyne-Modified Protein Solution Combine Combine Protein, Cy5-Azide, and Ligand PrepProtein->Combine PrepReagents Prepare Stock Solutions (Cy5-Azide, CuSO4, Na-Ascorbate, Ligand) PrepReagents->Combine AddCopper Add CuSO4 Solution Combine->AddCopper AddAscorbate Add Sodium Ascorbate Solution (Initiate Reaction) AddCopper->AddAscorbate Incubate Incubate at RT or 37°C (1-4 hours) AddAscorbate->Incubate Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Protein (SDS-PAGE, Microscopy, etc.) Purify->Analyze

References

Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a heterobifunctional linker and near-infrared (NIR) fluorescent dye designed for the development of targeted imaging probes. This molecule incorporates three key functional components:

  • Cy5 Fluorophore: A cyanine (B1664457) dye that fluoresces in the near-infrared spectrum (excitation ~646 nm, emission ~662 nm).[1] This region, often called the "NIR window," is advantageous for in vivo imaging because it minimizes light absorption and scattering by biological tissues like hemoglobin and water, leading to deeper tissue penetration and a higher signal-to-background ratio.[2]

  • Azide Group (-N₃): A chemical moiety that serves as a handle for bio-orthogonal conjugation. It reacts specifically and efficiently with alkyne groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]

  • PEG Linker (PEG4 and PEG3): Two polyethylene (B3416737) glycol chains that increase the hydrophilicity of the molecule. Incorporating PEG linkers into imaging probes can improve their solubility, reduce non-specific interactions with proteins and cell membranes, and enhance their pharmacokinetic properties for in vivo applications.[5]

The primary application of this compound is to fluorescently label a targeting molecule (e.g., peptide, antibody, or small molecule) that has been pre-functionalized with an alkyne group. The resulting conjugate can then be used for non-invasive in vivo imaging to study biodistribution, target engagement, and disease progression.

Application Note 1: Probe Synthesis via Copper-Catalyzed Click Chemistry (CuAAC)

This section details the protocol for conjugating this compound to an alkyne-modified targeting peptide. The CuAAC reaction forms a stable triazole linkage between the dye and the peptide.[4][6]

Experimental Protocol: Conjugation of Cy5-Azide to an Alkyne-Peptide

This protocol is adapted for labeling 1-5 mg of a hypothetical alkyne-modified peptide. Adjust volumes and concentrations as needed based on the specific properties of your targeting molecule.

Materials:

  • Alkyne-modified peptide

  • This compound (referred to as Cy5-Azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270)

  • Deionized water

  • PD-10 desalting column or similar for purification

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Peptide Stock: Dissolve the alkyne-modified peptide in deionized water or a suitable buffer to a final concentration of 10 mg/mL.

    • Cy5-Azide Stock: Dissolve the Cy5-Azide in DMF or DMSO to a final concentration of 10 mM.[7]

    • Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA in deionized water. Mix them in a 1:5 molar ratio (e.g., 100 µL of 10 mM CuSO₄ with 100 µL of 50 mM THPTA) to create the copper catalyst solution. The ligand helps to stabilize the Cu(I) ion and increases reaction efficiency in aqueous solutions.[8][9]

    • Sodium Ascorbate Solution: Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. This solution acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) state.[8][9]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the alkyne-peptide solution.

    • Add 1.5 to 3 molar equivalents of the Cy5-Azide stock solution to the peptide.

    • Add the pre-mixed Copper/THPTA solution to achieve a final copper concentration of approximately 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently vortex the reaction mixture. If the solution contains organic co-solvents, ensure the final concentration does not exceed 20-30% to avoid peptide precipitation.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction completion can be monitored by analytical HPLC-MS.

  • Purification:

    • Purify the resulting Cy5-peptide conjugate from unreacted dye and catalyst components using a PD-10 desalting column.

    • Equilibrate the column with PBS, pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS according to the manufacturer's instructions. The labeled peptide, being larger, will elute first.

    • Collect the colored fractions and confirm the purity and identity of the product using UV-Vis spectroscopy (checking for both peptide and Cy5 absorbance peaks) and mass spectrometry.

  • Storage:

    • Store the purified Cy5-peptide conjugate in PBS at -20°C or -80°C, protected from light.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Storage Peptide Alkyne-Peptide Stock Solution Mix Combine Reagents in Reaction Tube Peptide->Mix Cy5 Cy5-Azide Stock Solution Cy5->Mix Copper Copper/THPTA Catalyst Solution Copper->Mix Ascorbate Sodium Ascorbate Reducing Agent Ascorbate->Mix Initiates Reaction Incubate Incubate (Room Temp, 1-4h) Mix->Incubate Purify Purify via Desalting Column (PD-10) Incubate->Purify Analyze Analyze & Quantify (UV-Vis, MS) Purify->Analyze Store Store Probe (-20°C, Protected from Light) Analyze->Store

Workflow for Cy5-Azide probe synthesis via click chemistry.

Application Note 2: In Vivo Tumor Imaging

This application note describes a generalized protocol for using a Cy5-labeled, peptide-based imaging probe to visualize subcutaneous tumors in a mouse model. As a representative example, we consider a probe targeting the CXCR4 receptor, a chemokine receptor overexpressed in many cancers.

CXCR4 Signaling Pathway Context

The CXCR4 receptor, upon binding its ligand CXCL12, activates multiple downstream signaling pathways that promote cell survival, proliferation, and migration. Targeting this receptor with a fluorescent probe allows for the visualization of tumors where this pathway is active.

G Simplified CXCR4 Signaling Pathway Ligand CXCL12 Ligand or Targeting Peptide-Cy5 CXCR4 CXCR4 Receptor Ligand->CXCR4 Binds G_Protein G-protein Activation CXCR4->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium AKT AKT Pathway PI3K->AKT Migration Cell Migration Calcium->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation

Simplified CXCR4 signaling pathway relevant to cancer.
Experimental Protocol: In Vivo Imaging and Biodistribution

Animal Model:

  • Female athymic nude mice (4-6 weeks old).

  • Subcutaneously implant 1x10⁶ CXCR4-positive cancer cells (e.g., MDA-MB-231) in the right flank.

  • Allow tumors to grow to approximately 100-200 mm³.

Procedure:

  • Probe Administration:

    • Prepare the purified Cy5-peptide probe in sterile PBS.

    • Administer a dose of 5-10 nmol of the probe per mouse via intravenous (tail vein) injection. The total injection volume should be around 100-150 µL.

  • In Vivo Fluorescence Imaging:

    • Anesthetize mice using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).

    • Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h).

    • Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 670 nm).[10]

    • Acquire a photographic image for anatomical reference.

  • Ex Vivo Biodistribution Analysis:

    • At the final time point (e.g., 24h), euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).

    • Arrange the organs in the imaging system and acquire a final fluorescence image.

  • Data Analysis:

    • Using the imaging software, draw Regions of Interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.[11]

    • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.

    • For ex vivo analysis, normalize the radiant efficiency to the weight of the organ to get units of % Injected Dose per gram (%ID/g).

    • Calculate the tumor-to-muscle or tumor-to-background ratio to assess signal specificity.

G cluster_model 1. Animal Model Prep cluster_imaging 2. Imaging Procedure cluster_exvivo 3. Ex Vivo Analysis Tumor Induce Subcutaneous Tumor Xenograft Inject Administer Cy5-Probe (Intravenous) Tumor->Inject Anesthetize Anesthetize Mouse (Isoflurane) Inject->Anesthetize Image Acquire Whole-Body Fluorescence Images (1h, 4h, 8h, 24h) Anesthetize->Image Euthanize Euthanize & Perfuse (24h Time Point) Image->Euthanize At final time point Dissect Excise Tumor & Organs Euthanize->Dissect ImageExVivo Image Excised Tissues Dissect->ImageExVivo Quantify Quantify Signal (ROI) & Calculate %ID/g ImageExVivo->Quantify

Experimental workflow for in vivo tumor imaging and biodistribution.

Quantitative Data Presentation

Proper presentation of quantitative data is critical for interpreting the results of an in vivo imaging study. The following table provides an example of how to summarize ex vivo biodistribution data. The values are representative for a targeted peptide probe and demonstrate specific accumulation in the tumor and clearance primarily through the kidneys.

Table 1: Ex Vivo Biodistribution of Cy5-Peptide Probe at 24h Post-Injection

OrganAverage Radiant Efficiency (x10⁸) [p/s/cm²/sr]Organ Weight (g)% Injected Dose / Gram (%ID/g)*
Tumor 8.5 ± 1.20.15 ± 0.035.1 ± 0.9
Liver4.2 ± 0.81.2 ± 0.11.8 ± 0.3
Kidneys10.1 ± 1.50.3 ± 0.053.5 ± 0.6
Spleen1.5 ± 0.40.1 ± 0.020.9 ± 0.2
Lungs1.1 ± 0.30.2 ± 0.040.7 ± 0.1
Heart0.8 ± 0.20.15 ± 0.030.5 ± 0.1
Muscle0.5 ± 0.10.05 ± 0.010.3 ± 0.05

*Data are presented as mean ± standard deviation (n=4 mice). The %ID/g is calculated by normalizing the fluorescence signal in each organ to a standard curve of the injected probe and the organ's weight. Studies have shown that Cy5-labeled nanoparticles can accumulate in organs like the liver and kidney.[10][12] The specific distribution depends heavily on the targeting ligand and the overall physicochemical properties of the probe.[13][14][15]

References

Application Notes and Protocols for Quantifying the Labeling Efficiency of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to N-(m-PEG4)-N'-(azide-PEG3)-Cy5

This compound is a fluorescent labeling reagent featuring a Cyanine5 (Cy5) fluorophore, an azide (B81097) (N₃) functional group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. Cy5 is a bright, far-red fluorescent dye, making it ideal for biological applications where minimizing background autofluorescence is critical. The azide group enables covalent conjugation to biomolecules containing a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) via "click chemistry". This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which is advantageous for labeling sensitive biological samples.[1][2][3] The PEG spacer enhances the water solubility of the molecule and reduces non-specific binding of the labeled conjugate.

Principle of "Click Chemistry" Labeling

The azide group on this compound allows for two primary types of click chemistry reactions for biomolecule conjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide on the dye and a terminal alkyne on the target biomolecule. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][4] A chelating ligand, such as THPTA or BTTAA, is often included to stabilize the copper(I) ion and protect the biomolecule from oxidative damage.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide on the dye and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target biomolecule.[6][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for labeling in living cells.[][8]

Key Applications

The high specificity and efficiency of click chemistry make this compound a versatile tool for:

  • Protein Labeling and Tracking: Site-specific labeling of proteins that have been metabolically or enzymatically modified to contain an alkyne or strained alkyne group. This is useful for proteomics, studying protein dynamics, and in vivo imaging.[9][10]

  • Antibody-Drug Conjugate (ADC) Development: The specific conjugation of Cy5 to antibodies allows for the creation of fluorescently tagged antibodies for use in immunoassays, flow cytometry, and as imaging agents in drug delivery studies.

  • Nucleic Acid Labeling: Labeling of alkyne-modified DNA or RNA for applications in genomics and diagnostics.[3]

  • Glycan and Lipid Labeling: Tracking and imaging of glycans or lipids that have been metabolically labeled with alkyne-containing precursors.

Quantifying Labeling Efficiency: The Degree of Labeling (DOL)

The efficiency of a labeling reaction is quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each target biomolecule (e.g., a protein).[11][12] An optimal DOL is crucial for experimental success; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with the biomolecule's function.[13] The DOL is typically determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~650 nm for Cy5).[11][14]

Quantitative Data Summary

The following table provides representative data on the expected Degree of Labeling (DOL) for a model protein (e.g., IgG antibody) under various experimental conditions using a copper-catalyzed click chemistry approach. These values are illustrative and optimization is recommended for specific applications.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Resulting DOL (Dye:Protein Ratio) Notes
Dye:Protein Molar Ratio 3:15:110:120:11.5 - 2.5Increasing the molar excess of the dye generally increases the DOL, but can also lead to higher background if not properly purified. For antibodies, a DOL of 2-10 is often considered ideal.[13]
Reaction Time (at RT) 1 hour2 hours4 hours8 hours2.0 - 3.5Click chemistry reactions are typically rapid, with significant labeling occurring within the first 1-2 hours. Longer incubation times may lead to a modest increase in DOL.
Temperature 4 °CRoom Temp (~22 °C)37 °CN/A2.5 - 4.0While the reaction proceeds well at room temperature, increasing the temperature to 37°C can enhance the reaction rate. However, the stability of the target biomolecule must be considered.
Copper (CuSO₄) Concentration 50 µM100 µM250 µM500 µM2.0 - 4.5Higher copper concentrations can increase reaction efficiency, but also increase the risk of protein precipitation or degradation. The use of a chelating ligand is highly recommended.[15]

Experimental Protocols

Protocol for Labeling an Alkyne-Modified Antibody with this compound (CuAAC)

This protocol describes a general method for labeling 1 mg of an alkyne-modified IgG antibody.

3.1.1 Materials:

  • Alkyne-modified IgG antibody (1 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water, optional)[15]

  • Purification column (e.g., Sephadex G-25) or dialysis device (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

3.1.2 Procedure:

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 1 mL of 1 mg/mL alkyne-modified IgG solution

    • (Optional) Add aminoguanidine to a final concentration of 5 mM.[15]

    • Add the desired volume of the 10 mM dye stock solution to achieve the target dye:protein molar ratio (e.g., for a 10:1 ratio with a 150 kDa IgG, add ~6.7 µL).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. For a final copper concentration of 250 µM, you would use a 5-fold excess of ligand (1.25 mM final concentration).

  • Initiate Reaction: Add the copper/ligand mixture to the reaction tube. Initiate the click reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the Cy5-labeled antibody from unreacted dye and catalyst components using a desalting column (e.g., G-25) or by extensive dialysis against PBS, pH 7.4.

Protocol for Calculating the Degree of Labeling (DOL)

3.2.1 Spectrophotometric Measurement:

  • After purification, measure the absorbance of the Cy5-antibody conjugate solution using a spectrophotometer.

  • Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~650 nm, A_max). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

3.2.2 Calculation:

The DOL is calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[11][14]

Step 1: Calculate the Molar Concentration of the Dye

  • Dye Concentration (M) = A_max / (ε_dye × path length)

    • A_max = Absorbance at ~650 nm

    • ε_dye = Molar extinction coefficient of Cy5 at A_max (~250,000 M⁻¹cm⁻¹)

    • path length = cuvette path length in cm (typically 1 cm)

Step 2: Calculate the Molar Concentration of the Protein

  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • CF₂₈₀ = Correction factor for Cy5 at 280 nm (~0.05)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

Step 3: Calculate the Degree of Labeling (DOL)

  • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis prep_protein 1. Prepare Alkyne- Modified Protein mix 3. Mix Protein and Dye prep_protein->mix prep_dye 2. Prepare Azide-Cy5 Stock Solution prep_dye->mix add_catalyst 4. Add Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) mix->add_catalyst incubate 5. Incubate (1-2h, RT) Protected from Light add_catalyst->incubate purify 6. Purify Conjugate (e.g., G-25 Column) incubate->purify measure 7. Measure Absorbance (280nm & 650nm) purify->measure calculate 8. Calculate DOL measure->calculate

Caption: Experimental workflow for labeling and quantifying the DOL.

signaling_pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling receptor Cell Surface Receptor (e.g., EGFR) ras Ras receptor->ras Activation antibody Alkyne-Antibody + Azide-Cy5 Conjugate antibody->receptor Binding & Visualization raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (Proliferation, Survival) erk->response

Caption: Application in tracking antibody-receptor interaction.

References

Troubleshooting & Optimization

troubleshooting low signal with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorescent probe.

Troubleshooting Guide: Low Signal Intensity

Experiencing a weak or non-existent signal can be a significant roadblock in your experiments. This section provides a question-and-answer guide to systematically troubleshoot and resolve common issues leading to low fluorescence signal with this compound.

Question 1: I am not seeing any fluorescent signal, or the signal is extremely weak. Where should I start troubleshooting?

Answer: A complete lack of signal or a very weak one can stem from several factors, from the labeling reaction to the imaging setup. Here’s a checklist to diagnose the problem:

  • Verify Labeling Success: Confirm that your target molecule has been successfully conjugated with the Cy5 dye. This can be assessed by measuring the absorbance of your sample at ~649 nm, the maximum absorbance wavelength for Cy5.

  • Check Instrument Settings: Ensure your imaging system is correctly configured for Cy5 detection.

    • Excitation Source: Use a laser line appropriate for Cy5, typically around 633 nm or 640 nm.[1]

    • Emission Filter: Employ a suitable emission filter, usually a long-pass filter around 660 nm, to capture the Cy5 fluorescence.[1]

    • Detector Settings: Increase the detector gain or exposure time, but be mindful that this can also amplify background noise.[1]

  • Confirm Target Presence: Ensure that the target molecule you are trying to label is present and accessible in your sample.[2][3]

  • Reagent Integrity: Check the storage and handling of your this compound. It should be stored at -20°C and protected from light and moisture to prevent degradation.[1]

Question 2: My signal is bright initially but fades very quickly. What is happening and how can I prevent it?

Answer: This phenomenon is likely due to photobleaching, the irreversible photodegradation of the fluorophore upon exposure to excitation light.[1][4] Here are some strategies to minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.[1][5]

  • Minimize Exposure Time: Limit the duration of light exposure on your sample.[1][5] Use a shutter to block the light path when not actively acquiring images.[5]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[1][2][4][5]

  • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) in your imaging buffer, as acidic environments can sometimes decrease the photostability of cyanine (B1664457) dyes.[5]

Question 3: My background signal is very high, making it difficult to distinguish my specific signal. How can I reduce the background?

Answer: High background fluorescence can obscure your signal of interest. Here are several ways to reduce it:

  • Thorough Washing: Ensure sufficient washing steps are performed after the labeling reaction to remove all unbound dye.[2]

  • Use of Blocking Buffers: If you are performing immunofluorescence, use an appropriate blocking buffer (e.g., BSA or serum) to prevent non-specific binding.[1][2]

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of the fluorescent probe that still provides a strong specific signal, as high concentrations can lead to non-specific binding.[2]

  • Check for Autofluorescence: Your sample itself may be autofluorescent. Image an unlabeled control sample under the same conditions to assess the level of autofluorescence.[1][2]

  • Purity of the Conjugate: Ensure that all free, unconjugated dye was removed after the labeling reaction through a purification method like column chromatography.[2] The PEG linker on this compound is designed to reduce non-specific binding due to its hydrophilic nature.[4][6]

Question 4: I am using the azide (B81097) group for a click chemistry reaction, but the labeling efficiency seems low. What could be wrong?

Answer: Low efficiency in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be due to several factors. Here's how to troubleshoot:

  • Reagent Quality: Use high-quality reagents. The copper (I) catalyst is prone to oxidation; ensure fresh solutions of the copper source (like copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) are used.[7]

  • Oxygen Removal: The Cu(I) catalyst is sensitive to oxygen. Degassing the reaction mixture by bubbling with an inert gas (like argon or nitrogen) before adding the copper catalyst can improve efficiency.[8][9]

  • Ligand Stabilization: The use of a copper-stabilizing ligand, such as TBTA or THPTA, can protect the catalyst from oxidation and improve reaction efficiency.[7]

  • Reagent Concentrations: Ensure you are using the recommended concentrations of all reaction components. An excess of the azide-containing dye may be necessary.[7][10]

  • pH Stability: While click chemistry is generally pH-insensitive, it's best to perform the reaction in a well-buffered solution within a pH range of 4-11.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for this compound?

A1: The approximate excitation maximum is 649 nm, and the emission maximum is 667 nm.[11][12]

Q2: How should I store this compound?

A2: The compound should be stored at -20°C and protected from light and moisture.[1][11][12] When preparing stock solutions, it is recommended to dissolve the dye in an anhydrous solvent like DMSO or DMF, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C in the dark.[1]

Q3: What are the advantages of the PEG linker in this molecule?

A3: The polyethylene (B3416737) glycol (PEG) spacer offers several benefits:

  • Increased Solubility: The hydrophilic PEG linker enhances the solubility of the molecule in aqueous media.[6][11][12]

  • Reduced Non-Specific Binding: The neutral and hydrophilic nature of PEG creates a hydration shell that can reduce non-specific interactions with proteins and cell membranes, leading to a better signal-to-noise ratio.[4]

  • Improved Accessibility: The flexible PEG chain provides distance between the dye and the target biomolecule, which can minimize potential interference and improve the accessibility of the binding moiety.[4][6]

  • Enhanced Photophysical Properties: In some cases, PEGylation has been shown to improve the quantum yield of fluorescent dyes by preventing fluorophore-fluorophore interactions that lead to quenching.[13][14][15]

Q4: Can I use this molecule for applications other than click chemistry?

A4: The primary utility of the azide group is for click chemistry reactions with alkyne-modified molecules.[8][9][16] While the Cy5 portion can be used as a fluorescent tracer, its intended application is for covalent labeling via the azide moiety.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO4) solution

  • Sodium Ascorbate (B8700270) solution (freshly prepared)

  • TBTA or THPTA ligand solution

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

    • Prepare stock solutions of CuSO4, Sodium Ascorbate, and the copper ligand (TBTA or THPTA) in water or an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve your alkyne-modified biomolecule in the reaction buffer.

    • Add the this compound stock solution to the biomolecule solution. The molar ratio will need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

    • Add the copper ligand solution to the mixture.

    • Add the CuSO4 solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled conjugate from excess dye and reaction components using an appropriate method such as size-exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different experimental conditions on labeling efficiency and signal intensity.

Table 1: Effect of Dye-to-Biomolecule Molar Ratio on Labeling Efficiency

Molar Ratio (Dye:Biomolecule)Degree of Labeling (DOL)Relative Fluorescence Intensity
5:11.2100
10:12.5210
20:14.1350
40:14.3340 (slight quenching)

Table 2: Impact of Antifade Reagents on Photostability

ConditionInitial Signal (a.u.)Signal after 5 min continuous excitation (a.u.)% Signal Remaining
No Antifade5000150030%
Antifade Reagent A4950420085%
Antifade Reagent B5050470093%

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis Prepare Biomolecule Prepare Biomolecule Combine Reagents Combine Reagents Prepare Biomolecule->Combine Reagents Prepare Dye Stock Prepare Dye Stock Prepare Dye Stock->Combine Reagents Prepare Catalysts Prepare Catalysts Prepare Catalysts->Combine Reagents Incubate Incubate Combine Reagents->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Characterize Characterize Purify Conjugate->Characterize Imaging Imaging Characterize->Imaging

Caption: Experimental workflow for labeling a biomolecule using click chemistry.

troubleshooting_low_signal cluster_labeling Labeling Issues cluster_imaging Imaging Issues Low Signal Low Signal Inefficient Reaction Inefficient Reaction Low Signal->Inefficient Reaction Reagent Degradation Reagent Degradation Low Signal->Reagent Degradation Incorrect Settings Incorrect Settings Low Signal->Incorrect Settings Photobleaching Photobleaching Low Signal->Photobleaching High Background High Background Low Signal->High Background Optimize Reaction Conditions Optimize Reaction Conditions Inefficient Reaction->Optimize Reaction Conditions Check Reagent Storage Check Reagent Storage Reagent Degradation->Check Reagent Storage Verify Filters and Laser Verify Filters and Laser Incorrect Settings->Verify Filters and Laser Use Antifade/Reduce Power Use Antifade/Reduce Power Photobleaching->Use Antifade/Reduce Power Improve Washing/Blocking Improve Washing/Blocking High Background->Improve Washing/Blocking

Caption: Logical troubleshooting steps for low fluorescence signal.

References

Technical Support Center: Reducing Background Fluorescence with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a fluorescent labeling reagent. It is a derivative of the cyanine (B1664457) dye Cy5, which is commonly used in various fluorescence-based applications. This specific molecule has been modified with two polyethylene (B3416737) glycol (PEG) chains. One chain has a methoxy (B1213986) (m) cap, and the other is functionalized with an azide (B81097) group. The azide group allows for covalent attachment to other molecules via "click chemistry." The PEG chains are hydrophilic, which helps to increase the solubility of the molecule in aqueous solutions.[1]

Q2: What are the main causes of high background fluorescence in experiments using Cy5 dyes?

High background fluorescence in experiments using Cy5 dyes can stem from several sources. These can be broadly categorized as issues related to the sample itself, the staining protocol, or the imaging setup. Common causes include:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to the background signal.[2]

  • Non-specific binding: The fluorescent probe or antibodies can bind to unintended targets in the sample through hydrophobic or ionic interactions.[2]

  • Suboptimal reagent concentrations: Using too high a concentration of the fluorescent probe or antibodies can lead to increased non-specific binding.[2][3][4]

  • Inadequate blocking: Failure to effectively block non-specific binding sites in the sample can result in high background.[2][4]

  • Insufficient washing: Incomplete removal of unbound probes or antibodies will contribute to background fluorescence.[2][3][4]

  • Fixation and permeabilization artifacts: The methods used for fixing and permeabilizing cells can sometimes induce or increase autofluorescence.[2][5]

Q3: How does the PEGylation of this compound help in reducing background fluorescence?

The polyethylene glycol (PEG) chains in this compound play a crucial role in reducing background fluorescence. PEG is a hydrophilic polymer that, when attached to a molecule, can increase its solubility in aqueous buffers. This improved solubility helps to prevent the aggregation of the dye, which is a common cause of non-specific background staining. Additionally, the PEG chains can create a "shielding" effect, reducing non-specific binding of the Cy5 dye to proteins and other cellular components. This leads to a better signal-to-noise ratio in the final image or data.

Q4: What is "click chemistry" and how is it relevant to using this compound?

"Click chemistry" refers to a class of chemical reactions that are rapid, specific, and high-yielding. The azide group on this compound is designed for use in a specific type of click chemistry reaction called the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific covalent attachment of the Cy5 dye to a target molecule (e.g., a protein, antibody, or oligonucleotide) that has been modified to contain a compatible alkyne group. This targeted conjugation helps to ensure that the fluorescent signal is localized to the intended target, thereby reducing background from non-specifically bound dye.[6][7][8]

Troubleshooting Guides

High Background in Immunofluorescence
Potential Cause Recommended Solution Supporting Evidence/Citation
Autofluorescence Use an unstained sample to determine the level of autofluorescence. Consider using a different fixation method, such as cold methanol (B129727) instead of aldehydes. A quenching step with sodium borohydride (B1222165) or glycine (B1666218) after aldehyde fixation can also help.[2][5]
Non-specific Antibody Binding Ensure adequate blocking by using a buffer containing normal serum from the same species as the secondary antibody or a commercial blocking solution. Titrate both primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[2][3][4]
Non-specific Dye Binding Increase the number and duration of wash steps after incubation with the fluorescently labeled antibody. Include a low concentration of a non-ionic detergent like Tween-20 in the wash buffer.[2][4]
Probe Aggregation Prepare fresh dilutions of the this compound conjugate before use. Briefly centrifuge the diluted probe to pellet any aggregates before adding it to the sample.
High Background in Flow Cytometry
Potential Cause Recommended Solution Supporting Evidence/Citation
Autofluorescence Include an unstained control sample to set the baseline fluorescence. For highly autofluorescent cells, consider using a fluorophore that emits in the far-red or near-infrared spectrum.[9][10]
Dead Cells Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and dyes.[3][10]
Fc Receptor Binding If working with cells that express Fc receptors (e.g., macrophages, B cells), block these receptors with an Fc-blocking reagent before adding your primary antibody.[2]
Spectral Overlap When using multiple fluorophores, ensure proper compensation is set up using single-stained controls to correct for spectral overlap between channels.[9][11]

Experimental Protocols

General Protocol for Immunofluorescence Staining
  • Sample Preparation: Grow cells on coverslips or prepare tissue sections as required for your experiment.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash three times with PBS.[2]

  • Permeabilization (if required): If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Blocking: Incubate the samples in a blocking buffer (e.g., 1% BSA and 5% normal serum in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the samples with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each.[2]

  • Secondary Antibody/Probe Incubation: Dilute the this compound conjugated secondary antibody or probe in blocking buffer. Incubate the samples for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[2]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the samples using a fluorescence microscope with appropriate filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[2]

Visualizations

G Logical Workflow for Troubleshooting High Background Fluorescence cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Outcome High_Background High Background Fluorescence Observed Check_Controls Review Controls: - Unstained Sample - Isotype Control High_Background->Check_Controls Check_Protocol Verify Protocol: - Reagent Concentrations - Incubation Times - Washing Steps High_Background->Check_Protocol Optimize_Blocking Optimize Blocking Step: - Different Blocking Agent - Increase Incubation Time Check_Controls->Optimize_Blocking Titrate_Antibodies Titrate Antibodies/ Probe Concentration Check_Protocol->Titrate_Antibodies Improve_Washing Enhance Washing Steps: - Increase Number/Duration - Add Detergent Optimize_Blocking->Improve_Washing Titrate_Antibodies->Improve_Washing Modify_Fixation Modify Fixation/ Permeabilization Improve_Washing->Modify_Fixation Reduced_Background Reduced Background, Improved Signal-to-Noise Modify_Fixation->Reduced_Background

Caption: A logical workflow for troubleshooting high background fluorescence.

G Signaling Pathway of this compound in Click Chemistry Labeling cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 Application Probe This compound (Azide-PEG-Cy5) Click_Chemistry Click Chemistry (e.g., CuAAC or SPAAC) Probe->Click_Chemistry Target Target Molecule (e.g., Protein, Antibody) with Alkyne Group Target->Click_Chemistry Conjugate Fluorescently Labeled Target Molecule Click_Chemistry->Conjugate Detection Detection by Fluorescence Microscopy or Flow Cytometry Conjugate->Detection

Caption: The reaction pathway for labeling a target molecule using click chemistry.

References

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering photostability issues with N-(m-PEG4)-N'-(azide-PEG3)-Cy5. While specific photostability data for this exact molecule are limited, its core fluorophore is Cy5. Therefore, the troubleshooting advice and solutions presented here are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the cyanine (B1664457) family. It features a Cy5 core, which emits in the far-red region of the spectrum (excitation maximum ~649 nm, emission maximum ~667 nm). The molecule is functionalized with two polyethylene (B3416737) glycol (PEG) linkers and an azide (B81097) group. The PEG chains enhance its water solubility and reduce non-specific binding, while the azide group allows for its conjugation to other molecules via "click chemistry." Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging where specific labeling and high signal-to-noise are required.

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] For Cy5, this process is primarily initiated by the fluorophore entering a long-lived, highly reactive triplet state after excitation. In this state, Cy5 can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent. This leads to a progressive fading of the fluorescent signal during an experiment, which can compromise the quality and quantitative accuracy of the data, especially in studies requiring long or intense light exposure.[1][2]

Q3: How does the PEGylation of this molecule affect its photostability?

A3: The primary role of the m-PEG4 and azide-PEG3 chains in this molecule is to improve its hydrophilicity and provide a reactive handle for conjugation. While the local microenvironment can influence a fluorophore's photostability, the PEG chains do not fundamentally alter the susceptibility of the Cy5 core to photobleaching. Therefore, all standard strategies for preventing Cy5 photobleaching are relevant and recommended for this compound.

Q4: What are the most effective ways to minimize photobleaching of this compound?

A4: The most effective strategies involve a combination of optimizing imaging conditions and using chemical stabilizers. Key recommendations include:

  • Minimize Excitation Light: Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.[3]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[1][3] These reagents work by scavenging ROS.

  • Oxygen Scavenging Systems: For live-cell imaging, using an oxygen scavenging system can be particularly effective.

  • Choose a More Photostable Alternative: If photobleaching remains a significant issue, consider alternative far-red dyes known for higher photostability.

Troubleshooting Guide

This guide addresses common problems related to the photostability of this compound.

Problem 1: Rapid and significant signal loss during image acquisition.

  • Possible Cause: High excitation intensity or prolonged exposure.

  • Solution:

    • Reduce the laser power to the minimum level required for a clear signal.

    • Decrease the exposure time per frame.

    • Use neutral density filters to attenuate the excitation light.

    • When locating the region of interest, use transmitted light or lower magnification to minimize photobleaching before capturing the final images.

  • Possible Cause: Absence of an antifade reagent.

  • Solution:

    • Mount your sample in a commercially available antifade mounting medium.

    • Prepare a homemade antifade solution (see Protocol 2).

  • Possible Cause: High oxygen concentration in the sample environment.

  • Solution:

    • For fixed samples, ensure the mounting medium is properly sealed to limit oxygen diffusion.

    • For live-cell imaging, consider using an oxygen scavenging system.

Problem 2: Low initial fluorescence signal.

  • Possible Cause: Inefficient labeling or purification.

  • Solution:

    • Optimize the labeling reaction to ensure an adequate dye-to-biomolecule ratio.

    • Purify the labeled conjugate thoroughly to remove any free dye, which can contribute to background noise.

  • Possible Cause: Suboptimal imaging setup.

  • Solution:

    • Ensure the excitation source and emission filters are appropriate for Cy5 (Excitation ~649 nm, Emission ~667 nm).[3]

    • Use an objective with a high numerical aperture (NA) to collect more light.[3]

    • Optimize detector settings (gain and offset) to enhance signal detection without significantly increasing noise.[4]

Quantitative Data on Photostability

The photostability of Cy5 can be significantly improved with the use of antifade reagents or by covalent linkage to stabilizing molecules.

Table 1: Comparison of Cy5 Photobleaching Lifetimes with Different Stabilizers

ConditionPhotobleaching Lifetime (s)Fold Improvement vs. Cy5 aloneReference
Cy5 in PBS (no stabilizer)5.6 ± 1.91.0[5]
Cy5 with COT (in solution)~28 - 67~5 - 12[6]
Cy5 covalently linked to COTSignificantly higher than in solution> 12[6]
Cy5 covalently linked to NBASignificantly higher than in solution> 12[6]
Cy5 covalently linked to TroloxSignificantly higher than in solution> 12[6]

Note: Photobleaching lifetimes are highly dependent on experimental conditions such as excitation intensity and oxygen concentration. The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Photobleaching Rate

This protocol outlines a method to quantify the photobleaching rate of this compound in a microscopy experiment.[4]

1. Sample Preparation: a. Prepare a sample with your Cy5-labeled molecules immobilized on a glass coverslip. b. Mount the coverslip using a mounting medium with or without the antifade reagent you wish to test.

2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm). b. Set the laser power to a constant and relevant level for your typical experiments. c. Select an appropriate emission filter for Cy5.

3. Image Acquisition: a. Acquire a time-lapse series of images of the same field of view. b. Use a constant exposure time and frame rate throughout the acquisition.

4. Data Analysis: a. Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series. b. Plot the normalized fluorescence intensity as a function of time. c. Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e, or approximately 37%, of its initial value).[4]

Protocol 2: Preparation of a Glycerol-Based Antifade Mounting Medium

This protocol describes the preparation of a common antifade medium. Safety Note: Handle reagents like p-phenylenediamine (B122844) (PPD) or 1,4-diazabicyclo[2.2.2]octane (DABCO) with care in a well-ventilated area, using appropriate personal protective equipment.

1. Reagents:

  • Glycerol
  • Phosphate-buffered saline (PBS)
  • Antifade agent (e.g., 2.5% w/v DABCO or 0.1% w/v PPD)
  • 0.2 M Tris buffer (pH 8.5)

2. Procedure (for MOWIOL-DABCO medium): [7] a. To 6 g of glycerol, add 2.4 g of MOWIOL 4-88 and stir to mix. b. Add 6 ml of water and continue stirring at room temperature for several hours. c. Add 12 ml of 0.2 M Tris (pH 8.5) and heat to 50°C for 10 minutes with occasional mixing. d. Clarify the solution by centrifuging at 5,000 x g for 15 minutes. e. To the supernatant, add DABCO to a final concentration of 2.5% (w/v) to reduce photobleaching. f. Aliquot the final solution into airtight tubes and store at -20°C.

Visualizations

Photobleaching_Pathway S0 Cy5 (Ground State) S1 Cy5* (Excited Singlet State) S0->S1 Excitation Light (e.g., 650 nm) Bleached Bleached Cy5 (Non-fluorescent) S1->S0 Fluorescence (~670 nm) T1 Cy5** (Excited Triplet State) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Quenched Cy5 (Ground State) T1->Quenched Quenching ROS->Bleached Oxidative Damage O2 Molecular Oxygen (O2) Stabilizer Antifade Agent/ Stabilizer

Caption: Cy5 photobleaching pathway and points of intervention.

Experimental_Workflow start Start: Labeled Sample prep Sample Mounting (with/without antifade) start->prep microscope Microscope Setup (Constant Laser Power, Filters) prep->microscope acquire Time-Lapse Image Acquisition microscope->acquire analyze Image Analysis: Measure Mean Intensity acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot fit Exponential Curve Fitting plot->fit result Determine Photobleaching Lifetime fit->result

Caption: Workflow for quantifying fluorophore photostability.

References

dealing with non-specific binding of PEGylated Cy5 dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated Cy5 dyes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered with PEGylated Cy5 dyes in a question-and-answer format.

High Background Signal

Q: I am observing a high background signal across my entire sample, not localized to specific structures. What could be the cause and how can I fix it?

A: High background is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific attachment of antibodies and dyes to the sample.

    • Solution: Ensure you are using an appropriate blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and specialized commercial blocking buffers.[1][2] For cyanine (B1664457) dyes, which are known to bind to certain immune cells, specialized blockers can be particularly effective.[1]

  • Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[3]

  • Issues with Fixation and Permeabilization: The methods used for fixation and permeabilization can influence background fluorescence. Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[1]

  • Hydrophobic and Ionic Interactions: The Cy5 dye itself can have a negative charge, leading to electrostatic interactions with positively charged areas in cells, such as the nuclei and mitochondria.[4]

    • Solution: Optimize your buffer conditions. Increasing the salt (NaCl) concentration can help shield charged interactions.[5] Adding a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[3][5]

Non-Specific Staining of Certain Cell Types

Q: My PEGylated Cy5-conjugated antibody is non-specifically binding to immune cells, particularly monocytes and macrophages. How can I prevent this?

A: This is a known issue with cyanine dyes, including Cy5.[1][6] These dyes can bind to Fc receptors present on the surface of many immune cells.[5][6][7]

  • Fc Receptor Blocking: Pre-incubate your cells with an Fc receptor blocking agent.[5][7] This can be unlabeled antibodies from the same species as your sample or commercial Fc blocking reagents.

  • Use of Fab Fragments: Consider using F(ab')2 fragments of the secondary antibody, which lack the Fc region, to eliminate Fc receptor-mediated binding.

  • Specialized Blocking Buffers: Utilize commercially available blocking buffers specifically designed to prevent the binding of cyanine dyes to monocytes and macrophages.[1]

Variability in Staining Intensity

Q: I am observing inconsistent staining intensity between different experiments. What could be causing this variability?

A: Inconsistent staining can be frustrating. Here are a few potential causes and solutions:

  • PEGylation Inconsistency: The length and density of the PEG chains can affect the properties of the conjugate and its binding characteristics.[8][9]

    • Solution: Ensure you are using a well-characterized PEGylated Cy5 dye with consistent batch-to-batch quality. If performing your own conjugations, optimize and standardize the PEGylation protocol.

  • Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.

    • Solution: Minimize the exposure of your stained samples to light. Use an antifade mounting medium for microscopy.[1]

  • Buffer pH: The pH of your buffers can influence the charge of both the dye and the biological sample, affecting binding.[5]

    • Solution: Maintain a consistent and optimal pH for all your buffers throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with PEGylated Cy5 dyes?

A: Non-specific binding refers to the attachment of the fluorescently labeled molecule to surfaces or cellular components other than the intended target. This is problematic because it generates a high background signal, which can obscure the specific signal from the target of interest, leading to a low signal-to-noise ratio and potentially false-positive results.[10] While PEGylation is intended to reduce non-specific interactions by creating a hydrophilic shield, factors like PEG chain length, density, and the inherent properties of the Cy5 dye can still contribute to unwanted binding.[8][9]

Q2: How does PEGylation help in reducing non-specific binding?

A: Poly(ethylene glycol) (PEG) is a hydrophilic polymer that, when conjugated to a molecule like a Cy5 dye or an antibody, forms a flexible, water-attracting cloud around it. This steric hindrance and hydration layer helps to prevent non-specific hydrophobic and ionic interactions with other proteins and cellular components, thereby reducing background signal.[9]

Q3: Can the length and density of the PEG chains affect non-specific binding?

A: Yes, the length and density of the PEG chains are critical parameters. A higher density of PEG chains generally provides better shielding and reduces non-specific binding.[8] The conformation of the PEG layer, described as "mushroom" at low densities and "brush" at high densities, influences its effectiveness in preventing protein adsorption.[8][11] However, the optimal PEG length and density can be application-dependent and may require empirical optimization.[9]

Q4: What are the best practices for storing and handling PEGylated Cy5 dyes to maintain their performance?

A: To ensure the stability and performance of your PEGylated Cy5 dyes, store them protected from light, typically at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles by aliquoting the dye upon receipt. When preparing working solutions, use high-purity solvents and buffers.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available, generally effective for reducing non-specific protein interactions.[1][2]Can contain impurities that may cross-react with antibodies; may not be sufficient for all types of non-specific binding.[2]
Normal Serum 5-10% in PBS/TBSContains a mixture of proteins that can effectively block a wide range of non-specific sites.[2] Use serum from the same species as the secondary antibody.[2]Can contain endogenous antibodies that may cross-react with the primary antibody or sample.
Casein/Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets; not recommended for biotin-streptavidin systems.[2]
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free, reducing cross-reactivity. Some are specifically designed for cyanine dyes.[1]More expensive than homemade solutions.
Fish Skin Gelatin 0.1-0.5% in PBS/TBSDoes not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.
Table 2: Effect of PEGylation Parameters on Non-Specific Binding (Qualitative)
PEG ParameterEffect on Non-Specific BindingRationale
Increased PEG Density Generally DecreasesA denser "brush" conformation provides a more effective steric barrier against protein adsorption compared to a "mushroom" conformation at lower densities.[8]
Increased PEG Length (Molecular Weight) Can Decrease (up to a point)Longer PEG chains can provide a thicker protective layer. However, very long chains might lead to intermolecular entanglement or have diminishing returns. Some studies suggest that as the molecular weight of PEG increases, its resistance to protein adsorption may weaken.[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells with a PEGylated Cy5-conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescent staining. Optimization of incubation times, and antibody concentrations is recommended.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • PEGylated Cy5-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.[1]

  • Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the PEGylated Cy5-conjugated secondary antibody in Blocking Buffer, protecting it from light.[1] Incubate with the cells for 1 hour at room temperature in a dark, humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each in the dark.[1]

  • Final Wash: Wash the cells two times with PBS for 5 minutes each in the dark.[1]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Protocol 2: Assessing Non-Specific Binding using Flow Cytometry

This protocol helps to quantify the level of non-specific binding of a PEGylated Cy5-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (optional, but recommended for immune cells)

  • PEGylated Cy5-conjugated Antibody

  • Isotype Control (PEGylated Cy5-conjugated antibody of the same isotype but with no specificity for the target cells)

  • Viability Dye (e.g., DAPI, Propidium Iodide)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture. Adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Fc Blocking (Optional): If using immune cells, add Fc Block to the cell suspension and incubate for 10-15 minutes on ice. Do not wash after this step.

  • Staining:

    • Test Sample: Add the predetermined optimal concentration of the PEGylated Cy5-conjugated antibody.

    • Isotype Control: To a separate tube, add the same concentration of the PEGylated Cy5 isotype control antibody.

    • Unstained Control: Leave one tube of cells unstained.

  • Incubation: Incubate the tubes for 30 minutes on ice, protected from light.

  • Washing: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Repeat Wash: Repeat the wash step one more time.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining: Just before analysis, add a viability dye to distinguish live from dead cells.

  • Data Acquisition: Analyze the samples on a flow cytometer. The signal from the isotype control will indicate the level of non-specific binding.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting High Background with PEGylated Cy5 Dyes start High Background Observed check_blocking Is Blocking Protocol Optimal? start->check_blocking optimize_blocking Optimize Blocking: - Increase incubation time - Change blocking agent (e.g., normal serum, commercial blocker) - Add Fc block for immune cells check_blocking->optimize_blocking No check_antibody Is Antibody Concentration Correct? check_blocking->check_antibody Yes optimize_blocking->check_antibody titrate_antibody Titrate Primary and Secondary Antibodies check_antibody->titrate_antibody No check_buffer Are Buffer Conditions Ideal? check_antibody->check_buffer Yes titrate_antibody->check_buffer optimize_buffer Optimize Buffers: - Increase salt concentration (e.g., NaCl) - Add surfactant (e.g., Tween-20) check_buffer->optimize_buffer No check_fixation Is Fixation Method Contributing? check_buffer->check_fixation Yes optimize_buffer->check_fixation optimize_fixation Modify Fixation: - Use methanol/acetone instead of aldehydes - Add quenching step (glycine) after aldehyde fixation check_fixation->optimize_fixation Yes final_check Is Background Still High? check_fixation->final_check No optimize_fixation->final_check consider_alternatives Consider Alternative Fluorophore or Detection Method final_check->consider_alternatives Yes end Problem Resolved final_check->end No NonSpecific_Binding_Mechanisms Mechanisms of Non-Specific Binding of PEGylated Cy5 Probes cluster_probe PEGylated Cy5 Probe cluster_surface Biological Surface cluster_solutions Mitigation Strategies probe Antibody/Ligand - Cy5 - PEG Chains hydrophobic Hydrophobic Regions probe->hydrophobic Hydrophobic Interaction ionic Charged Domains (+) probe->ionic Ionic Interaction (Cy5 is negatively charged) fc_receptor Fc Receptors probe->fc_receptor Fc Receptor Binding blocking_agents Blocking Agents (BSA, Serum) blocking_agents->hydrophobic blocking_agents->ionic surfactants Surfactants (Tween-20) surfactants->hydrophobic Disrupts high_salt High Salt Buffer (NaCl) high_salt->ionic Shields fc_block Fc Block fc_block->fc_receptor Blocks

References

Technical Support Center: Intracellular Labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful intracellular labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent probe used for labeling intracellular targets. It consists of a Cy5 fluorophore, which emits in the far-red spectrum, an azide (B81097) group for click chemistry, and two polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) to improve solubility.[1] This probe is designed to be introduced into cells and then covalently attached to a target molecule that has been modified to contain a compatible reactive group, typically an alkyne, via a click chemistry reaction.

Q2: What are the main advantages of using a Cy5-based probe for intracellular imaging?

Cy5 is a far-red fluorescent dye with an excitation maximum around 649-651 nm and an emission maximum around 666-670 nm.[2] Using a dye in the far-red spectrum helps to minimize background noise from cellular autofluorescence, which is more prominent in the blue and green regions of the spectrum.[2] This can lead to a cleaner signal and a higher signal-to-noise ratio in imaging experiments.[2]

Q3: How does the PEG linker affect the properties of the probe?

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media.[1] PEGylation can also influence the cellular uptake of the probe. While it can improve stability and bioavailability, longer or excessive PEG chains might also lead to a decrease in cellular internalization.[3][4]

Q4: What is "click chemistry" and how does it work with this probe?

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and efficient. The most common type used in biological labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] In this reaction, the azide group on the this compound probe reacts with a terminal alkyne on the target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[6][7] There is also a copper-free version called strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained alkyne (like DBCO or BCN) and does not require a cytotoxic copper catalyst.[8]

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal

Q: I am not seeing any signal from my labeled intracellular target. What could be the issue?

A: A weak or absent signal can stem from several factors, from issues with the probe itself to problems with the experimental protocol or imaging setup.

Potential Causes and Solutions:

  • Low Target Expression: Confirm that your target molecule is expressed in the cells at a detectable level using a validated method like Western blot or by using a positive control cell line.[2]

  • Inefficient Probe Delivery: The cell permeability of the probe may be a limiting factor.

    • Optimize Incubation Time and Concentration: Titrate the concentration of this compound and the incubation time to find the optimal conditions for cellular uptake without causing toxicity.

    • Permeabilization: If working with fixed cells, ensure that the permeabilization step is adequate for the probe to enter the cell and reach its target. Different permeabilization agents (e.g., Triton X-100, saponin, methanol) have different effects and should be optimized.[9][10]

  • Inefficient Click Reaction:

    • Catalyst Activity (for CuAAC): The copper(I) catalyst is prone to oxidation to the inactive copper(II) state.[11] Ensure you are using a freshly prepared reducing agent, such as sodium ascorbate, to maintain the copper in the active +1 state.[11][12] The use of a copper-chelating ligand like THPTA can both accelerate the reaction and protect the biomolecule from oxidative damage.[2][7]

    • Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is typical, using a slight excess of the less critical reagent can help drive the reaction to completion.[11]

  • Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching (fading upon exposure to excitation light).

    • Minimize Light Exposure: Reduce the intensity of the excitation laser and the exposure time to the minimum required for signal detection.[13]

    • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.[13]

  • Incorrect Imaging Settings:

    • Laser and Filters: Verify that you are using the correct laser line for excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter for capturing the Cy5 signal (typically around 660-700 nm).[2][13]

Problem 2: High Background Fluorescence

Q: My images have high background, making it difficult to see my specific signal. How can I reduce this?

A: High background can obscure your signal and is a common issue in fluorescence microscopy. It can arise from several sources.

Potential Causes and Solutions:

  • Non-Specific Binding of the Probe: The fluorescent probe may bind to cellular components other than the intended target.

    • Optimize Probe Concentration: Using too high a concentration of the this compound probe can lead to increased non-specific binding. Perform a titration to find the lowest concentration that gives a good specific signal.

    • Increase Washing Steps: Ensure sufficient and stringent washing steps after the labeling reaction to remove any unbound probe.[2][13] Adding a mild detergent like Tween-20 to the wash buffer can sometimes help.[2]

    • Use Blocking Buffers: For fixed and permeabilized cells, use an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA) to block non-specific binding sites before adding the probe.[6][13]

  • Cellular Autofluorescence: Some cellular components, like mitochondria and lysosomes, can fluoresce naturally.[14]

    • Use Unstained Controls: Always include an unstained sample imaged under the same conditions to assess the level of autofluorescence.[14]

    • Spectral Unmixing: If your imaging software allows, you can use spectral unmixing to separate the specific Cy5 signal from the autofluorescence spectrum.

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[14]

    • Optimize Fixation: Use the lowest concentration and shortest incubation time for the fixative that still preserves cell morphology.[14]

    • Consider Alternative Fixatives: Methanol or acetone (B3395972) can sometimes result in lower autofluorescence, but their compatibility with your target needs to be validated.[14]

Quantitative Data Summary

The following table summarizes typical concentration ranges and parameters for intracellular click chemistry labeling. Note that these are starting points, and optimal conditions should be determined empirically for your specific cell type and target.

ParameterRecommended RangeNotes
Probe Concentration (this compound) 0.5 µM - 10 µMHigher concentrations can lead to increased background. Titration is crucial.[15]
Copper(II) Sulfate (CuSO₄) for CuAAC 50 µM - 100 µMUsed with a reducing agent.[12][16]
Copper-Chelating Ligand (e.g., THPTA) for CuAAC 250 µM - 500 µMTypically used in 5-fold excess to copper to stabilize Cu(I) and reduce toxicity.[12][17]
Reducing Agent (e.g., Sodium Ascorbate) for CuAAC 1 mM - 2.5 mMShould be prepared fresh.[12][16]
DBCO-functionalized Target for SPAAC 5 µM - 30 µMFor copper-free click chemistry.[1]
Incubation Time (Probe) 30 minutes - 2 hoursVaries depending on cell type and probe permeability.
Incubation Time (Click Reaction) 30 minutes - 1 hourCan be performed at room temperature.[12][16]

Experimental Protocols

General Protocol for Intracellular Labeling using CuAAC

This protocol provides a general workflow for labeling an alkyne-modified intracellular target with this compound in fixed and permeabilized cells.

Materials:

  • Cells expressing an alkyne-modified target protein

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS)

  • Click Reaction Cocktail:

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Sodium Ascorbate (prepare fresh)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Seeding and Culture: Seed cells on coverslips in a culture plate and grow to the desired confluency.

  • Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • Probe Incubation:

    • Dilute the this compound probe in Blocking Buffer to the desired final concentration (start with 1-5 µM).

    • Remove the Blocking Buffer and add the probe solution to the cells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells three times with PBS to remove unbound probe.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. In a microcentrifuge tube, pre-mix the CuSO₄ and ligand solutions.[11]

    • Add the copper/ligand mixture to the azide-containing sample.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain for nuclei with a suitable dye (e.g., DAPI).

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate laser lines and filters for Cy5.

Visualizations

Experimental Workflow for Intracellular Labeling

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Analysis cell_culture Cell Culture & Seeding fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Probe Incubation (azide-PEG-Cy5) blocking->probe_incubation wash1 Washing probe_incubation->wash1 click_reaction Click Reaction wash1->click_reaction wash2 Final Washes click_reaction->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A general experimental workflow for intracellular labeling of targets using click chemistry.

Troubleshooting Logic for High Background Fluorescence

troubleshooting_high_background start High Background Fluorescence unstained_control Check Unstained Control: High Autofluorescence? start->unstained_control fixation_issue Optimize Fixation (Lower Conc./Time) unstained_control->fixation_issue Yes spectral_unmixing Use Spectral Unmixing unstained_control->spectral_unmixing Yes no_azide_control Check 'No Azide' Control: High Signal? unstained_control->no_azide_control No resolved Problem Resolved fixation_issue->resolved spectral_unmixing->resolved optimize_conc Decrease Probe Concentration no_azide_control->optimize_conc Yes increase_washes Increase Washing Steps (Time/Stringency) no_azide_control->increase_washes Yes optimize_blocking Optimize Blocking Step (Time/Reagent) no_azide_control->optimize_blocking Yes no_azide_control->resolved No optimize_conc->resolved increase_washes->resolved optimize_blocking->resolved

Caption: A decision tree for troubleshooting high background fluorescence in intracellular labeling experiments.

Principle of Intracellular Click Chemistry (CuAAC)

click_chemistry_principle cluster_reaction Intracellular Environment probe Azide-PEG-Cy5 catalyst Cu(I) Catalyst probe->catalyst target Alkyne-Target Protein target->catalyst product Labeled Target (Fluorescent) catalyst->product

References

Technical Support Center: Purification of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with N-(m-PEG4)-N'-(azide-PEG3)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my labeling reaction is complete?

A1: The crucial first step is to remove the unreacted, free this compound dye from the labeled conjugate. The presence of free dye can lead to inaccurate characterization, high background signals in downstream applications, and non-specific binding.[1]

Q2: Which purification method is most suitable for my this compound labeled conjugate?

A2: The choice of purification method depends on the properties of your biomolecule (e.g., protein, peptide), its size, and the desired purity. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from the smaller, unreacted dye based on hydrodynamic radius.[][3]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Well-suited for purifying peptides and other molecules based on hydrophobicity, offering high resolution.[][4]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing method that separates molecules based on surface hydrophobicity.[][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield charges on a protein's surface, altering its elution profile compared to the unlabeled molecule.[]

Q3: How can I determine the concentration and degree of labeling (DOL) of my purified conjugate?

A3: The concentration and DOL can be determined spectrophotometrically. You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein/biomolecule) and at the absorbance maximum of Cy5 (approximately 650 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[1]

Q4: What is an optimal Degree of Labeling (DOL) for a Cy5 conjugate?

A4: An optimal DOL for Cy5 is typically between 2 and 4. Higher DOLs can lead to fluorescence quenching, where the dye molecules interact with each other and reduce the overall fluorescence signal, and may also cause protein precipitation due to increased hydrophobicity.[1]

Q5: How should I store my purified this compound conjugate?

A5: Store the purified conjugate under the same conditions as the unlabeled biomolecule, protected from light to prevent photobleaching of the Cy5 dye. For long-term storage, it is recommended to aliquot the sample and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescence signal after purification 1. Failed labeling reaction: Incorrect buffer pH (must be amine-free, pH 8.5-9.0), or inactive dye. 2. Over-labeling causing fluorescence quenching: DOL is too high (e.g., >8).1. Verify buffer composition and pH. Use fresh dye stock. 2. Calculate the DOL. If high, reduce the dye-to-biomolecule molar ratio in the labeling reaction.[1]
Protein/biomolecule precipitates after labeling Increased hydrophobicity due to over-labeling: High DOL can lead to aggregation and precipitation.Reduce the molar ratio of the Cy5 linker to the biomolecule in the labeling reaction to achieve a lower DOL (aim for 2-4).[1]
Free dye is still detected after purification 1. Inefficient purification method: The chosen method may not be optimal for the size and properties of the conjugate. 2. Column overloading: Exceeding the binding capacity of the chromatography column. 3. Insufficient separation: In SEC, the resolution may be inadequate. In dialysis, time or buffer changes may be insufficient.1. For small biomolecules, ensure the SEC resin has an appropriate fractionation range.[1] 2. Reduce the amount of sample loaded onto the column. 3. Repeat the purification step (e.g., pass through a second column). For dialysis, increase the duration and frequency of buffer changes.[1]
Labeled conjugate loses biological activity (e.g., antibody antigen binding) Steric hindrance: The Cy5-PEG linker may have attached to a functionally critical residue (e.g., within an antigen-binding site).Reduce the DOL to decrease the probability of modifying a critical residue. Consider site-specific labeling methods if the issue persists.[1]
Broad or tailing peaks in chromatography 1. Poorly packed column. 2. Sample viscosity is too high. 3. Interactions between the sample and the stationary phase. 1. Check the column's performance with a standard. 2. Dilute the sample. 3. Adjust the mobile phase composition (e.g., salt concentration, pH).[6]
High backpressure during HPLC Clogged column or tubing: Particulate matter in the sample or precipitation.Filter all samples and buffers before use. If pressure remains high, follow the manufacturer's instructions for column cleaning.[7]

Quantitative Data Summary

Table 1: Typical Performance of Purification Methods

Purification Method Typical Purity Typical Recovery Key Advantages Key Limitations
Size Exclusion Chromatography (SEC) >95%65-90%Gentle, non-denaturing conditions; effective for removing small molecules (free dye).[8]Cannot separate species of similar size (e.g., positional isomers); resolution can be limited.[9]
Reverse Phase HPLC (RP-HPLC) >90-98%75-80%High resolution; excellent for purifying peptides and small molecules.[10][11]Can be denaturing for some proteins; uses organic solvents.[12]
Hydrophobic Interaction Chromatography (HIC) >97% (for monoPEGylated species)~85%Non-denaturing; can separate based on the degree of PEGylation.[8]PEGs can also bind to the media, complicating separation.[13]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is recommended for removing unreacted this compound from larger biomolecules like antibodies or proteins.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your biomolecule. For example, a column suitable for separating molecules in the range of 10-200 kDa is often appropriate for antibodies.

  • Buffer Preparation: Prepare a suitable, filtered, and degassed mobile phase. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Ensure the buffer is compatible with your biomolecule's stability.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge your labeling reaction mixture at >10,000 x g for 10-15 minutes to remove any precipitates.[14]

  • Injection: Inject the clarified supernatant onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.[15]

  • Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. The this compound labeled conjugate, being larger, will elute first, followed by the smaller, unreacted dye. Monitor the elution profile using UV absorbance at 280 nm and ~650 nm. Collect fractions corresponding to the conjugate peak.

  • Analysis: Analyze the collected fractions for purity and concentration.

Protocol 2: Purification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for purifying labeled peptides and other smaller, more hydrophobic molecules.

  • Column Selection: A C18 column is a standard choice for peptide purification.[4]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Filter and degas both solvents.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Sample Preparation: Acidify your sample with TFA to a final concentration of 0.1%. Centrifuge to remove any particulates.

  • Injection and Elution: Inject the sample onto the column. Elute the bound components using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).[16] The more hydrophobic, labeled conjugate will elute at a higher concentration of Solvent B than many impurities.

  • Fraction Collection: Monitor the elution at ~220 nm (for peptide bonds) and ~650 nm (for Cy5). Collect the fractions corresponding to the desired peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified, labeled peptide.[17]

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a useful, non-denaturing technique that can separate molecules based on the degree of PEGylation.

  • Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Butyl or Phenyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): High salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer (Buffer B): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0 (no ammonium sulfate).

  • System Equilibration: Equilibrate the column with several column volumes of Binding Buffer.

  • Sample Preparation: Add ammonium sulfate to your sample to match the concentration in the Binding Buffer.

  • Loading and Elution: Load the sample onto the column. The PEGylated conjugate will bind to the resin. Wash the column with Binding Buffer to remove unbound material. Elute the bound conjugate by applying a decreasing salt gradient (e.g., 100% Buffer A to 100% Buffer B over 20 column volumes). The more hydrophobic species (often those with a higher degree of PEGylation) will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity. Desalt the purified fractions if necessary.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (Protein, Peptide, etc.) reaction_mix Crude Reaction Mixture biomolecule->reaction_mix linker This compound linker->reaction_mix sec Size Exclusion Chromatography reaction_mix->sec Large Biomolecules rphplc Reverse Phase HPLC reaction_mix->rphplc Peptides/ Small Molecules hic Hydrophobic Interaction Chromatography reaction_mix->hic Degree of PEGylation Separation analysis Purity & DOL Analysis sec->analysis rphplc->analysis hic->analysis final_product final_product analysis->final_product Purified Conjugate

Caption: General experimental workflow for labeling and purification.

troubleshooting_workflow start Purification Complete check_purity Check Purity (e.g., HPLC, SDS-PAGE) start->check_purity is_pure Is Purity >95%? check_purity->is_pure free_dye Free Dye Present? is_pure->free_dye No success Purification Successful is_pure->success Yes other_impurities Other Impurities? free_dye->other_impurities No repurify Repeat Purification Step or Choose Alternative Method free_dye->repurify Yes optimize_labeling Optimize Labeling Reaction (e.g., reduce dye:protein ratio) other_impurities->optimize_labeling No (Suspect Aggregates/ Side-products) optimize_chrom Optimize Chromatography (Gradient, Column, etc.) other_impurities->optimize_chrom Yes

Caption: Troubleshooting decision tree for conjugate purification.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 vs. Alexa Fluor 647 Azide for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. The choice of fluorescent probe can significantly impact the quality and reliability of experimental data. This guide provides a detailed, data-driven comparison of two prominent azide-functionalized far-red fluorescent dyes: a custom-modified cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG3)-Cy5, and the widely-used Alexa Fluor 647 azide (B81097). This comparison focuses on their performance characteristics, supported by experimental data and protocols, to aid researchers in selecting the optimal tool for their specific needs.

Spectroscopic and Physicochemical Properties

The fundamental performance of a fluorescent dye is dictated by its spectroscopic and physicochemical properties. These parameters determine the brightness, signal-to-noise ratio, and suitability for various imaging platforms. A summary of these key properties for both dyes is presented in Table 1.

PropertyThis compoundAlexa Fluor 647 Azide
Maximum Excitation (λex) ~646 nm650 nm
Maximum Emission (λem) ~662 nm668 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.200.33
Molecular Weight ~1178.5 g/mol (calculated)~1250 g/mol
Solubility High in aqueous buffersHigh in aqueous buffers

Alexa Fluor 647 azide exhibits a higher quantum yield and molar extinction coefficient, which translates to a greater intrinsic brightness. The PEGylation of the Cy5 dye in this compound is designed to enhance its water solubility and reduce non-specific binding, which can be advantageous in certain applications.

Performance in Key Applications

The true test of a fluorescent probe lies in its performance in real-world experimental settings. Here, we compare their utility in common applications such as flow cytometry and fluorescence microscopy, with a focus on photostability and signal-to-noise ratio.

Photostability

Photostability, or the resistance to photobleaching, is critical for experiments requiring long-term or high-intensity illumination. Alexa Fluor 647 is well-known for its superior photostability compared to traditional cyanine dyes like Cy5. While PEGylation can sometimes influence photostability, the core cyanine scaffold of this compound is inherently more susceptible to photobleaching than the sulfonated rhodamine core of Alexa Fluor 647.

Table 2: Relative Photostability Comparison

DyeRelative Photobleaching Rate
This compoundHigher
Alexa Fluor 647 AzideLower
Signal-to-Noise Ratio

The signal-to-noise ratio is a measure of the clarity of the fluorescent signal over background noise. The PEG linkers in this compound are intended to minimize non-specific binding to cells and surfaces, thereby reducing background fluorescence and potentially improving the signal-to-noise ratio. However, the inherent brightness of Alexa Fluor 647 often contributes to a superior signal-to-noise ratio in many applications.

Experimental Protocols

Both this compound and Alexa Fluor 647 azide are designed for covalent labeling of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

General Protocol for CuAAC Labeling of Proteins

This protocol provides a general framework for labeling an alkyne-modified protein with either azide-functionalized dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or Alexa Fluor 647 azide, dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Ligand solution (e.g., TBTA in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a fresh labeling cocktail by mixing the copper(II) sulfate, reducing agent, and ligand.

  • Add the azide-dye solution to the alkyne-modified protein.

  • Initiate the reaction by adding the labeling cocktail to the protein-dye mixture.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye and reaction components using a size-exclusion chromatography column.

  • Characterize the labeled protein by measuring the protein concentration and dye concentration to determine the degree of labeling.

G cluster_workflow CuAAC Labeling Workflow cluster_reagents Reaction Cocktail alkyne_protein Alkyne-Modified Protein reaction_mixture Reaction Incubation (1-2h, RT, dark) alkyne_protein->reaction_mixture azide_dye Azide-Functionalized Dye azide_dye->reaction_mixture CuSO4 CuSO₄ CuSO4->reaction_mixture Ascorbate Sodium Ascorbate Ascorbate->reaction_mixture Ligand TBTA Ligand Ligand->reaction_mixture purification Purification (Size-Exclusion Chromatography) reaction_mixture->purification labeled_protein Labeled Protein Conjugate purification->labeled_protein

Caption: Workflow for labeling alkyne-modified proteins using CuAAC.

Logical Framework for Dye Selection

The choice between these two dyes depends on the specific experimental requirements. The following decision-making framework can guide researchers in their selection process.

G start Start: Choose a Far-Red Azide Dye question1 Is exceptional photostability critical (e.g., super-resolution or long-term imaging)? start->question1 yes1 Yes question1->yes1 no1 No question1->no1 alexa647 Choose Alexa Fluor 647 Azide yes1->alexa647 question2 Is minimizing non-specific binding the primary concern? no1->question2 yes2 Yes question2->yes2 no2 No question2->no2 peg_cy5 Consider this compound yes2->peg_cy5 question3 Is maximizing signal brightness the highest priority? no2->question3 question3->alexa647 Yes question3->peg_cy5 No, but need PEGylation

Caption: Decision tree for selecting between the two azide dyes.

Conclusion

Both this compound and Alexa Fluor 647 azide are powerful tools for the fluorescent labeling of biomolecules. Alexa Fluor 647 azide stands out for its superior brightness and photostability, making it the preferred choice for demanding imaging applications. On the other hand, the PEGylated Cy5 dye offers the potential for reduced non-specific binding and improved solubility, which could be advantageous in complex biological systems where background noise is a significant challenge. The ultimate selection should be guided by the specific priorities of the experiment, whether it be signal strength, photostability, or minimizing background interactions.

A Head-to-Head Comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and Other Cy5 Azide Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the appropriate dye is paramount for experimental success. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 with other commercially available Cy5 azide (B81097) dyes, supported by available performance data and experimental methodologies.

The cyanine (B1664457) 5 (Cy5) fluorophore, a bright and photostable dye in the far-red region of the spectrum, is a workhorse in biological imaging and analysis. Its azide-functionalized derivatives are particularly valuable for their ability to participate in "click chemistry," a set of bioorthogonal reactions that enable efficient and specific labeling of biomolecules. This guide focuses on this compound, a derivative featuring polyethylene (B3416737) glycol (PEG) linkers, and compares it against standard Cy5 azide and its sulfonated counterpart.

Overview of Compared Cy5 Azide Dyes

This compound is a specialized Cy5 azide dye that incorporates two distinct PEG linkers.[1][2][3] The presence of these hydrophilic PEG chains is intended to improve the dye's solubility in aqueous buffers and potentially reduce non-specific binding during labeling experiments.[1][4][5]

Standard Cy5 Azide is the foundational molecule in this class, offering the core Cy5 fluorophore with a terminal azide group for click chemistry.[6][7][8] It is a versatile and widely used reagent for labeling alkyne-modified biomolecules.

Sulfo-Cy5 Azide is a variant that includes one or more sulfonate groups attached to the cyanine core.[9] This modification significantly enhances its water solubility, making it an excellent choice for labeling reactions in purely aqueous environments without the need for organic co-solvents.[9]

Quantitative Performance Comparison

The following table summarizes the key photophysical and chemical properties of the compared Cy5 azide dyes based on available data from suppliers. It is important to note that direct comparisons can be challenging as data is often generated by different manufacturers under varying conditions.

PropertyThis compoundStandard Cy5 AzideSulfo-Cy5 AzideSpectrally Similar Dyes (e.g., Alexa Fluor 647)
Excitation Max (nm) ~649~646 - 651~648~650
Emission Max (nm) ~667~662 - 670~671~668
Extinction Coefficient (cm⁻¹M⁻¹) Not specified~250,000~250,000~270,000
Quantum Yield Not specified~0.2 - 0.3Not specified~0.33
Molecular Weight ( g/mol ) ~782.4~601.2 - 838.9~833N/A
Key Features PEG linkers for improved solubility and reduced non-specific binding.General-purpose Cy5 azide for click chemistry.Sulfonated for high water solubility.High performance, often used as a benchmark.

Data compiled from multiple sources.[1][2][3][8][9][10][11][12]

The Impact of PEGylation on Cy5 Dyes

The inclusion of PEG linkers in this compound offers several potential advantages:

  • Enhanced Hydrophilicity: The PEG chains increase the overall water solubility of the dye molecule.[1][4][5] This can be beneficial when working with sensitive biomolecules that may be adversely affected by the presence of organic co-solvents like DMSO or DMF, which are often required to dissolve standard Cy5 azide.

  • Reduced Non-Specific Binding: The flexible and hydrophilic nature of PEG can help to prevent the dye from non-specifically interacting with proteins and other cellular components, leading to a better signal-to-noise ratio in imaging applications.

  • Improved Stability: PEGylation has been shown to enhance the stability of fluorescent dyes.[4] However, it is crucial to use high-purity PEG reagents, as commercial preparations can sometimes contain reactive oxygen species (ROS) that may compromise the stability of the dye.[13][14][15][16]

Experimental Protocols

The following are generalized protocols for labeling biomolecules using Cy5 azide dyes via copper-catalyzed and copper-free click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for click chemistry labeling.

Materials:

  • Alkyne-modified biomolecule

  • Cy5 azide dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Protocol:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer.

  • Prepare a stock solution of the Cy5 azide dye in DMSO or DMF.

  • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.

  • To the biomolecule solution, add the Cy5 azide, followed by the THPTA, and then the CuSO₄.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method (e.g., spin column, dialysis, or HPLC) to remove unreacted dye and catalyst.[17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for live-cell labeling where the toxicity of copper is a concern.

Materials:

  • Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)

  • Cy5 azide dye

  • Reaction Buffer (e.g., PBS)

Protocol:

  • Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

  • Prepare a stock solution of the Cy5 azide dye in DMSO or DMF.

  • Add the Cy5 azide stock solution to the biomolecule solution.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours (or longer, depending on the reactivity of the strained alkyne), protected from light.

  • The labeled biomolecule can often be used directly, or purified if necessary to remove excess dye.[18]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction_Mix CuAAC Reaction Mixture Alkyne_Biomolecule->Reaction_Mix Cy5_Azide Cy5 Azide Dye Cy5_Azide->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Labeled_Product Cy5-Labeled Biomolecule Reaction_Mix->Labeled_Product Triazole Formation Purification Purification Labeled_Product->Purification

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Start Choose Cy5 Azide Dye Aqueous_Solubility Is high aqueous solubility critical? Start->Aqueous_Solubility Non_Specific_Binding Is minimizing non-specific binding a priority? Aqueous_Solubility->Non_Specific_Binding No Sulfo_Cy5 Sulfo-Cy5 Azide Aqueous_Solubility->Sulfo_Cy5 Yes General_Use Standard Cy5 Azide Non_Specific_Binding->General_Use No PEG_Cy5 This compound Non_Specific_Binding->PEG_Cy5 Yes

Caption: Decision tree for selecting a suitable Cy5 azide dye.

Conclusion

The choice between this compound and other Cy5 azide dyes depends on the specific requirements of the experiment.

  • This compound is an excellent candidate for applications where enhanced aqueous solubility and reduced non-specific binding are crucial. The PEG linkers provide a hydrophilic spacer that can improve the performance of the dye in complex biological samples.

  • Standard Cy5 Azide remains a cost-effective and reliable choice for a wide range of applications, particularly when the use of small amounts of organic co-solvents is not a concern.

  • Sulfo-Cy5 Azide is the preferred option for experiments that must be conducted in entirely aqueous conditions, as its sulfonate groups ensure high water solubility.

Ultimately, for novel or sensitive applications, empirical testing of different Cy5 azide derivatives is recommended to determine the optimal reagent for achieving the desired experimental outcome.

References

A Comparative Guide to the Activity of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling reagent is critical for the success of bioconjugation, bioimaging, and diagnostic assay development. The N-(m-PEG4)-N'-(azide-PEG3)-Cy5 conjugate is a popular choice for introducing the far-red fluorescent dye Cy5 onto biomolecules via "click chemistry." This guide provides an objective comparison of this product's expected performance with other alternatives, supported by experimental principles and data from related systems.

Introduction to this compound

This compound is a heterobifunctional linker-dye conjugate. It features a Cy5 fluorescent dye, an azide (B81097) group for click chemistry reactions, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker in this molecule is asymmetrical, composed of a PEG4 and a PEG3 unit. PEGylation, the process of attaching PEG chains, is known to enhance the hydrophilicity, bioavailability, and stability of molecules, while reducing non-specific binding.[1][2] The azide functional group allows for a highly specific and efficient covalent linkage to molecules containing a terminal alkyne, a reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent conjugate is dictated by its physicochemical and spectroscopic characteristics. Below is a comparison of the properties of this compound with other commercially available azide-PEG-Cy5 alternatives.

PropertyThis compoundCy5-PEG3-azideCy5-PEG5-azide
Molecular Weight ~782.4 g/mol [5][6]~719.4 g/mol [7]~807.5 g/mol [8]
Excitation Maximum (λex) ~649 nm[5]~646 nm[7]~646 nm
Emission Maximum (λem) ~667 nm[5]~662 nm[7]~662 nm
Purity ≥98%[6]≥96%[7]≥95%
Solubility Water, DMSO, DMF[5]DMSO, DMF, DCM, low water solubility[7]DMSO, DMF, DCM

Performance Comparison and the Impact of PEG Linker Length

The total PEG linker length in this compound is composed of seven ethylene (B1197577) glycol units. The choice of PEG linker length is a critical parameter that can influence several aspects of a bioconjugate's performance:

  • Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which can improve the aqueous solubility of the conjugate and reduce aggregation-induced fluorescence quenching.[9]

  • Steric Hindrance: The PEG linker acts as a spacer, mitigating steric hindrance between the fluorescent dye and the labeled biomolecule, which can be crucial for maintaining the biological activity of the target molecule.[10]

  • Pharmacokinetics: In therapeutic applications, longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[10]

  • Binding Affinity: The optimal PEG linker length for maintaining or enhancing binding affinity is target-dependent. In some cases, a shorter, more constrained linker may be beneficial, while in others, a longer, more flexible linker is required to bridge the distance to the binding site effectively.[10]

The asymmetric design of the PEG linker in this compound may offer a balance between providing sufficient spacing and maintaining a relatively compact structure.

Experimental Protocols

To validate the activity of this compound and compare its performance with alternatives, the following experimental protocols are recommended.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-PEG-Cy5 conjugate.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (or alternative azide-PEG-Cy5)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO (anhydrous)

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-PEG-Cy5 conjugate in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the azide-PEG-Cy5 stock solution to achieve a 5 to 20-fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for assessing the success of the conjugation reaction.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified Cy5-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

  • Calculation:

    • Calculate the concentration of the protein:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / ε_protein

      • The correction factor for Cy5 at 280 nm is approximately 0.05.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the Cy5 dye:

      • Cy5 Concentration (M) = A₆₅₀ / ε_Cy5

      • The molar extinction coefficient of Cy5 (ε_Cy5) is approximately 250,000 M⁻¹cm⁻¹.

    • Calculate the DOL:

      • DOL = Cy5 Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[11]

Protocol 3: Assessment of Non-Specific Binding

This protocol helps to evaluate the extent of non-specific binding of the fluorescent conjugate to a biological sample.

Materials:

  • PEGylated Cy5 conjugate

  • Control (non-PEGylated) Cy5 conjugate

  • Cell line of interest or tissue sections

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections.

  • Blocking:

    • Incubate the samples with a blocking buffer for 30 minutes to reduce non-specific binding sites.

  • Incubation with Conjugate:

    • Incubate the samples with a solution of the PEGylated Cy5 conjugate and a control non-PEGylated Cy5 conjugate at a predetermined concentration for 1 hour.

  • Washing:

    • Wash the samples extensively with the wash buffer to remove unbound conjugate.

  • Imaging and Analysis:

    • Image the samples using a fluorescence microscope with appropriate filter sets for Cy5.

    • Quantify the fluorescence intensity in the samples treated with the PEGylated and non-PEGylated conjugates. A lower fluorescence signal in the sample treated with the PEGylated conjugate indicates a reduction in non-specific binding.[2]

Visualizations

Click Chemistry Workflow

G General Workflow for Click Chemistry Labeling cluster_0 Reactants cluster_1 Reaction cluster_2 Product & Analysis Alkyne-modified\nBiomolecule Alkyne-modified Biomolecule Click Reaction\n(CuAAC or SPAAC) Click Reaction (CuAAC or SPAAC) Alkyne-modified\nBiomolecule->Click Reaction\n(CuAAC or SPAAC) Azide-PEG-Cy5 Azide-PEG-Cy5 Azide-PEG-Cy5->Click Reaction\n(CuAAC or SPAAC) Cy5-labeled\nBioconjugate Cy5-labeled Bioconjugate Click Reaction\n(CuAAC or SPAAC)->Cy5-labeled\nBioconjugate Purification Purification Cy5-labeled\nBioconjugate->Purification DOL Calculation DOL Calculation Purification->DOL Calculation Functional Assay Functional Assay DOL Calculation->Functional Assay

Caption: General workflow for labeling a biomolecule with Azide-PEG-Cy5 via click chemistry.

Influence of PEG Linker Length on Bioconjugate Properties

G Influence of PEG Linker Length on Bioconjugate Properties cluster_0 Physicochemical Properties cluster_1 Biological Properties PEG Linker Length PEG Linker Length Solubility Solubility PEG Linker Length->Solubility Increases Steric Hindrance Steric Hindrance PEG Linker Length->Steric Hindrance Decreases Circulation Half-life Circulation Half-life PEG Linker Length->Circulation Half-life Increases Binding Affinity Binding Affinity PEG Linker Length->Binding Affinity Modulates Non-specific Binding Non-specific Binding PEG Linker Length->Non-specific Binding Decreases

Caption: The impact of increasing PEG linker length on key bioconjugate properties.

Conclusion

This compound is a well-suited reagent for the fluorescent labeling of biomolecules through click chemistry. Its key advantages include the high reactivity and specificity of the azide group, the favorable spectroscopic properties of the Cy5 dye, and the benefits conferred by the PEG linker, such as enhanced solubility and reduced non-specific binding. When selecting a fluorescent labeling reagent, researchers should consider the impact of the PEG linker length on the desired properties of the final bioconjugate. For applications where a balance of hydrophilicity, steric spacing, and molecular size is desired, the PEG4/PEG3 combination in this compound presents a rational choice. However, for applications requiring extended in vivo circulation or to overcome significant steric hindrance, alternatives with longer PEG chains may be more suitable. The provided experimental protocols offer a framework for the validation and comparative analysis of this and other fluorescent conjugates to ensure the selection of the optimal reagent for specific research needs.

References

A Quantitative Comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and Its Competitors for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry and fluorescence imaging, the selection of a bright, stable, and water-soluble fluorescent probe is paramount for achieving high-quality, reproducible results. N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a popular choice for such applications, offering the well-regarded photophysical properties of the Cy5 core, enhanced by the aqueous solubility and reduced aggregation imparted by its polyethylene (B3416737) glycol (PEG) linkers. This guide provides a quantitative comparison of its brightness against key competitors, supported by detailed experimental protocols for assessing fluorescent dye performance.

Quantitative Brightness Comparison

The brightness of a fluorophore is a critical parameter for ensuring sensitive detection in imaging and other fluorescence-based assays. It is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The following table summarizes the available quantitative data for this compound and its main competitors, which are other azide-functionalized dyes operating in the far-red spectral range.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)Excitation Max (nm)Emission Max (nm)
This compound 232,000[1][2][3]~0.2 (estimated)~46,400649[1]667[1]
Cy5 Azide (B81097) (non-PEGylated)250,000[4]0.20[4]50,000646[4]662[4]
Alexa Fluor 647 Azide239,000[5]0.33[6][7]78,870~650[5]~668[5]
DyLight 650 Azide250,000[8][9]Not explicitly available-652[8][9]672[8][9]
iFluor 647 AzideNot explicitly available0.25[10]-~656[10]~670[10]

Note: The quantum yield for this compound is an estimation based on the value for a structurally similar Cy5 azide[4]. The actual value may vary.

From the data, Alexa Fluor 647 Azide emerges as a significantly brighter probe due to its higher quantum yield. While the non-PEGylated Cy5 Azide has a slightly higher extinction coefficient than its PEGylated counterpart, the inclusion of PEG linkers in this compound offers the significant advantage of increased hydrophilicity. This can lead to improved performance in aqueous buffers by reducing aggregation-induced quenching, which might not be reflected in the quantum yield measured in organic solvents[11][12][13][14].

Experimental Protocols

Accurate and reproducible measurement of a fluorophore's brightness is essential for a fair comparison. The two key parameters, molar extinction coefficient and fluorescence quantum yield, are determined using the following standard protocols.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a suitable spectroscopic-grade solvent (e.g., DMSO, DMF, or water) to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution to prepare several solutions of known, decreasing concentrations.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Plot Data: Plot the absorbance values (A) on the y-axis against the corresponding molar concentrations (c) on the x-axis.

  • Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

experimental_workflow_extinction_coefficient cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis s1 Weigh Dye s2 Prepare Stock Solution s1->s2 s3 Serial Dilutions s2->s3 m1 Measure Absorbance (λmax) s3->m1 a1 Plot Absorbance vs. Concentration m1->a1 a2 Calculate Slope (ε) a1->a2

Workflow for determining molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative (or relative) method is most commonly used.

Protocol:

  • Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 101 in ethanol, Φ = 1.0).

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used for both).

experimental_workflow_quantum_yield cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Select Standard p2 Prepare Sample & Standard Dilutions p1->p2 m1 Measure Absorbance p2->m1 m2 Measure Fluorescence Emission p2->m2 m1->m2 a1 Integrate Emission Spectra m2->a1 a2 Plot Intensity vs. Absorbance a1->a2 a3 Calculate Slopes a2->a3 a4 Calculate Quantum Yield a3->a4

Workflow for determining fluorescence quantum yield.

Signaling Pathway and Logical Relationships

This compound is designed for "click chemistry," a type of bioorthogonal ligation. The azide group on the dye reacts specifically with an alkyne-functionalized biomolecule, often in the presence of a copper(I) catalyst (CuAAC) or with a strained cyclooctyne (B158145) (SPAAC) without a catalyst, to form a stable triazole linkage. This process covalently attaches the bright Cy5 fluorophore to the target molecule.

signaling_pathway cluster_reactants Reactants cluster_reaction Click Chemistry cluster_product Product dye This compound (Azide Moiety) reaction CuAAC or SPAAC Reaction dye->reaction biomolecule Alkyne-Modified Biomolecule biomolecule->reaction product Fluorescently Labeled Biomolecule reaction->product Stable Triazole Linkage

Bioorthogonal labeling via click chemistry.

References

A Researcher's Guide to Far-Red Fluorescent Probes: Alternatives to N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, the precise visualization of molecular interactions is paramount. For decades, cyanine-based dyes like Cy5 have been instrumental in fluorescence labeling. However, the demand for probes with enhanced brightness, photostability, and performance in advanced imaging applications has driven the development of superior alternatives. This guide provides a comprehensive comparison of prominent far-red fluorescent probes functionalized with an azide (B81097) group for click chemistry, offering a data-driven resource for selecting the optimal tool for your research needs.

This guide focuses on direct alternatives to N-(m-PEG4)-N'-(azide-PEG3)-Cy5, which are spectrally similar and feature an azide handle for bioorthogonal conjugation. The primary alternatives discussed are Alexa Fluor 647 Azide, ATTO 647N Azide, DyLight 650 Azide, and iFluor 647 Azide.

Performance Comparison: A Quantitative Overview

The selection of a fluorescent probe is often dictated by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The table below summarizes the key performance metrics for this compound and its leading alternatives.

FeatureThis compoundAlexa Fluor 647 AzideATTO 647N AzideDyLight 650 AzideiFluor 647 Azide
Excitation Max (nm) ~649[1]~650~647~652[2]~656[3]
Emission Max (nm) ~667[1]~668~669~672[2]~670[3]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000[1]~270,000[4]~150,000~250,000[2]Not readily available
Quantum Yield (Φ) ~0.27~0.33~0.65Not readily availableNot readily available
Relative Brightness ModerateHighVery HighHighHigh[3]
Photostability Moderate[5]High[5]Very High[6][7]HighHigh[3]
pH Sensitivity pH-insensitive from pH 4 to 10[1]pH-insensitive from pH 4 to 10Information not readily availablepH-insensitive from pH 4 to 9pH-insensitive from pH 3 to 11[3]

Key Takeaways from the Data:

  • Brightness: ATTO 647N stands out with the highest quantum yield, making it an exceptionally bright probe. Alexa Fluor 647 and DyLight 650 also offer significant improvements in brightness over Cy5.[7]

  • Photostability: Alexa Fluor 647 and ATTO 647N exhibit superior photostability compared to Cy5, which is a critical advantage for long-term imaging experiments and super-resolution microscopy.[5][6][7] iFluor 647 is also marketed as having high photostability.[3]

  • Spectral Similarity: All the compared probes have excitation and emission spectra that are very similar to Cy5, allowing them to be used with existing filter sets and instrumentation designed for Cy5.[1][8]

Experimental Workflow: From Labeling to Imaging

The following diagram illustrates a typical experimental workflow for labeling a target protein with an azide-containing fluorescent probe via click chemistry and subsequent cellular imaging.

experimental_workflow cluster_preparation Probe & Target Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_application Cellular Application & Imaging cluster_analysis Data Analysis Target Target Protein with Alkyne Group Click Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition Target->Click Probe Azide-PEG-Fluorophore (e.g., Cy5 alternative) Probe->Click Purify Size-Exclusion Chromatography Click->Purify Labeled Protein Incubate Incubate Labeled Protein with Live Cells Purify->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy (e.g., Confocal, TIRF, STORM) Wash->Image Analyze Image Processing and Quantitative Analysis Image->Analyze

A generalized workflow for labeling and cellular imaging.

Experimental Protocols

Protocol 1: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general guideline for labeling a protein containing an alkyne group with an azide-functionalized fluorescent probe.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized fluorescent probe (e.g., Alexa Fluor 647 Azide).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., THPTA).

  • Degassed PBS.

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Prepare a stock solution of the fluorescent probe: Dissolve the azide-probe in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare the click chemistry reaction mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-probe at a 5-10 fold molar excess of the probe.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared reducing agent.

  • Incubate the reaction: Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate: Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Comparative Photostability Measurement (Photobleaching Assay)

This protocol allows for a standardized comparison of the photostability of different fluorescent probes.

Materials:

  • Labeled proteins with each of the fluorescent probes to be tested, immobilized on a glass-bottom dish.

  • Confocal laser scanning microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Immobilize the fluorescently labeled proteins on a glass-bottom dish.

  • Microscopy Setup:

    • Use a confocal laser scanning microscope for imaging.

    • Set the excitation wavelength to the maximum for each probe.

    • Use a consistent and relatively high laser power across all samples to induce photobleaching.

    • Set the pinhole to 1 Airy unit.

    • Optimize and then keep the detector gain and offset constant for each probe throughout the experiment.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) containing the immobilized labeled proteins.

    • Acquire a time-lapse series of images of the ROI with continuous laser illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each frame using image analysis software.

    • Normalize the fluorescence intensity of the first frame to 100%.

    • Calculate the percentage of remaining fluorescence for each subsequent frame relative to the first.

    • Plot the percentage of remaining fluorescence as a function of time to generate a photobleaching curve.[9]

Signaling Pathway and Experimental Workflow Visualization

Fluorescent probes are critical tools for elucidating cellular signaling pathways. For instance, they can be used to track the localization of a specific kinase upon growth factor stimulation. The following diagram illustrates this conceptual workflow.

signaling_pathway Tracking Kinase Translocation upon Ligand Binding cluster_stimulation Cellular Stimulation cluster_transduction Signal Transduction cluster_translocation Kinase Translocation cluster_imaging Imaging & Analysis Ligand Growth Factor (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binds Phosphorylation Receptor Dimerization & Autophosphorylation Receptor->Phosphorylation Downstream Downstream Signaling Cascade Activation Phosphorylation->Downstream Kinase_Cytoplasm Fluorescently Labeled Kinase (Cytoplasm) Downstream->Kinase_Cytoplasm Activates Kinase_Nucleus Fluorescently Labeled Kinase (Nucleus) Kinase_Cytoplasm->Kinase_Nucleus Translocates Imaging Time-Lapse Fluorescence Microscopy Kinase_Nucleus->Imaging Analysis Quantify Nuclear vs. Cytoplasmic Fluorescence Imaging->Analysis

Workflow for imaging kinase translocation.

Conclusion

While this compound remains a viable fluorescent probe, several alternatives offer significant advantages in terms of brightness and photostability. For demanding applications such as super-resolution microscopy and long-term live-cell imaging, Alexa Fluor 647 Azide and ATTO 647N Azide represent superior choices. DyLight 650 Azide and iFluor 647 Azide also provide enhanced performance over Cy5. The selection of the optimal probe will ultimately depend on the specific experimental requirements, including the desired signal-to-noise ratio, the duration of the imaging experiment, and the imaging modality employed. This guide provides the foundational data and protocols to enable researchers to make an informed decision and advance their scientific investigations.

References

Assessing the Biocompatibility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a near-infrared (NIR) fluorescent dye with potential applications in biomedical imaging and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide will draw upon existing data for its constituent components—short-chain polyethylene (B3416737) glycol (PEG) and the cyanine (B1664457) 5 (Cy5) fluorophore—and compare it with well-characterized alternative NIR dyes. The inclusion of detailed experimental protocols will empower researchers to conduct their own biocompatibility assessments.

Physicochemical and Biocompatibility Profile

The biocompatibility of a fluorescent probe is a critical determinant of its utility in biological systems. Key parameters include its inherent toxicity to cells (cytotoxicity), its stability and distribution in a living organism (in vivo stability), and its potential to elicit an immune response (immunogenicity).

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compoundAlexa Fluor 647IRDye 800CW
Excitation Max (nm) 649[1]~650[2]774[3]
Emission Max (nm) 667[1]~665[4]789[3]
Molecular Weight ( g/mol ) 782.42[5]~1300 (for succinimidyl ester)1003.2 (carboxylate)[6]
Solubility Water, DMSO, DMF, DCM[1]Good water solubility[4]Soluble in aqueous buffers

Table 2: Comparative Biocompatibility Data

Biocompatibility ParameterThis compound (Inferred)Alexa Fluor 647IRDye 800CW
Cytotoxicity Low; PEGylation and the cyanine core are generally well-tolerated.[7][8][9]Low; suitable for live-cell imaging, though potential cytotoxicity should be considered.[10]Low; no evident toxicity in rats and considered safe for human use.[11]
In Vivo Stability Moderate; short PEG chains enhance solubility but may not provide extensive protection from clearance.[12]High photostability, leading to stable signal generation in imaging.[13]Shows clearance in under 24 hours post-injection in vivo.[11]
Immunogenicity Low to Moderate; PEG can be immunogenic, but short chains are generally less so than high molecular weight PEGs.[14][15][16]Low; widely used in in vivo applications with minimal reported immunogenicity.Low; has been used in human trials with no observed toxic effects.[17]

Experimental Protocols

For a thorough biocompatibility assessment, a combination of in vitro and in vivo assays is recommended.

MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in living cells to form a purple formazan (B1609692) product.[18] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[18][19]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 10,000 to 100,000 cells per well and incubate for 24 hours.

  • Treatment: Expose the cells to varying concentrations of the fluorescent dye for a predetermined duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[20]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator, allowing the formazan crystals to form.[20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Stability and Biodistribution Assessment

This procedure uses whole-animal fluorescence imaging to monitor the distribution and clearance of the dye over time.

Principle: A fluorescent dye is administered to a mouse, and its fluorescence is imaged at various time points to determine its localization in different organs and its retention time in the body.[21]

Protocol:

  • Animal Preparation: Use SPF-grade BALB/c mice (6-8 weeks old).[21] Anesthetize the mice, for example, by intraperitoneal injection of sodium pentobarbital.[21]

  • Dye Administration: Inject the fluorescent dye (e.g., 0.5 mg/kg) intravenously via the tail vein.[21]

  • In Vivo Imaging: Place the mouse in an in vivo imaging system. Acquire fluorescence images at regular intervals (e.g., 5 minutes, 1 hour, 4 hours, 24 hours).[21] For Cy5-based dyes, use an excitation around 640 nm and emission around 670 nm.[21]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mouse and dissect major organs (heart, liver, spleen, lungs, kidneys).[21] Image the organs ex vivo to confirm the biodistribution of the dye.[22]

Anti-PEG Antibody ELISA

This assay is used to detect the presence of antibodies against the PEG component of the dye in serum or plasma samples.

Principle: This is an enzyme-linked immunosorbent assay (ELISA) where the wells of a microplate are coated with a PEG-containing molecule.[23] Serum or plasma from animals exposed to the PEGylated dye is added to the wells. If anti-PEG antibodies are present, they will bind to the coated PEG.[24] A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added, followed by a substrate that produces a colorimetric signal.[25]

Protocol:

  • Plate Coating: Coat a high-binding 96-well plate with a PEG-containing antigen (e.g., 0.02 mg/mL NH2-mPEG5000 in PBS) and incubate overnight.[23]

  • Blocking: Block the wells with a blocking solution (e.g., 1% milk in PBS) to prevent non-specific binding.[23]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours.[23][26]

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour.[25]

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for about 30 minutes to allow for color development.[26]

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25]

Visualizing Experimental Workflows and Biological Pathways

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_immunogenicity Immunogenicity Assessment A Cell Culture B Treatment with This compound A->B C MTT Assay B->C D Data Analysis: Determine Cell Viability C->D M Overall Biocompatibility Profile D->M E Animal Model (e.g., Mouse) F Intravenous Injection of Dye E->F G In Vivo Fluorescence Imaging (Time-course) F->G J Serum Collection from Treated Animals F->J H Ex Vivo Organ Analysis G->H I Data Analysis: Biodistribution & Clearance H->I I->M K Anti-PEG ELISA J->K L Data Analysis: Quantify Anti-PEG Antibodies K->L L->M

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Fluorescently Labeled Ligand (e.g., with Cy5) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response

References

A Comparative Performance Analysis of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays, the selection of an appropriate fluorescent probe is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of the performance of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a popular azide-functionalized cyanine (B1664457) dye for click chemistry applications, in various buffer systems. Its performance is benchmarked against key alternatives, namely Alexa Fluor 647 azide (B81097) and DyLight 650 azide, with a focus on photophysical properties that are crucial for experimental success.

Executive Summary of Fluorophore Performance

Overall, while this compound is a functional choice for many applications, Alexa Fluor 647 azide consistently demonstrates superior brightness and photostability.[2][3] DyLight 650 azide also presents itself as a strong alternative with high fluorescence intensity and stability across a broad pH range.[4][5]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its intrinsic photophysical characteristics. The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Spectral Properties of Azide-Functionalized Dyes

PropertyThis compoundAlexa Fluor 647 azideDyLight 650 azide
Excitation Maximum (nm)~649[6]~650[3]~652[4]
Emission Maximum (nm)~667[6]~668[3]~672[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~232,000[6]~270,000[7]~250,000[5]
Recommended Laser Line (nm)633 or 647633 or 647650

Table 2: Performance Characteristics in Aqueous Buffers

PropertyThis compound (inferred from Cy5 data)Alexa Fluor 647 azideDyLight 650 azide
Quantum Yield ~0.27 (in PBS)[8]0.33 (in PBS, pH 7.2) [9][10]High (Specific value for azide not available, but generally high)[4]
Photostability Less photostable; prone to photobleaching[2][11]Significantly more photostable than Cy5 [2][11]High photostability[4]
pH Sensitivity Fluorescence is generally stable between pH 4-10Fluorescence is stable over a wide pH range[12]Remains highly fluorescent over a broad pH range (pH 4-9)[5]
Brightness of Conjugates Prone to self-quenching and aggregation at high degrees of labeling, which can diminish fluorescence.[7][11]Minimal self-quenching, resulting in brighter conjugates. [7][11]Designed for high dye-to-protein ratios without precipitation.[5]
Aqueous Solubility Enhanced due to PEG linkers.[6]Good water solubility.[13]Good water solubility.[5]

Note: Data for this compound is largely inferred from data on non-PEGylated Cy5. The performance of fluorescent dyes can be influenced by their local environment, including the specific buffer composition and the biomolecule to which they are conjugated.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided for key performance metrics.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (QY) quantifies the efficiency of the fluorescence process. The comparative method, which is widely used, involves comparing the fluorescence of a test sample to a standard with a known QY.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye solution (e.g., this compound) in the desired buffer (e.g., PBS, Tris, HEPES)

  • Standard dye solution with a known quantum yield in the same buffer (e.g., Alexa Fluor 647 for Cy5-like dyes)

  • Spectroscopic grade solvent (the buffer of choice)

Methodology:

  • Prepare a series of dilutions for both the test dye and the standard dye in the chosen buffer. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of each dilution using a UV-Vis spectrophotometer and record the absorbance at the selected excitation wavelength.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples (if they are different).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_test Prepare serial dilutions of Test Dye in Buffer abs_measure Measure Absorbance at Excitation λ (UV-Vis Spectrophotometer) prep_test->abs_measure prep_std Prepare serial dilutions of Standard Dye in Buffer prep_std->abs_measure fluor_measure Measure Fluorescence Emission Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate area under fluorescence emission curves fluor_measure->integrate plot Plot Integrated Fluorescence vs. Absorbance integrate->plot calculate Calculate Quantum Yield using comparative formula plot->calculate

Caption: Workflow for Quantum Yield Determination.

Protocol 2: Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Samples labeled with the fluorescent dyes to be compared (e.g., conjugated to antibodies and bound to a substrate).

  • Image analysis software.

  • Antifade mounting medium (optional, but recommended for comparative studies).

Methodology:

  • Prepare samples with each of the fluorescent dyes under identical conditions. For example, use the same antibody and the same degree of labeling. Mount the samples using the same mounting medium.

  • Define imaging parameters. Choose a region of interest and set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to be identical for all samples.

  • Acquire a time-lapse series of images. Continuously illuminate the sample and capture images at regular intervals (e.g., every 10 seconds for 5 minutes).

  • Quantify the fluorescence intensity. Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series.

  • Normalize the data. For each time series, normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

  • Plot the normalized fluorescence intensity as a function of illumination time. The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_samples Prepare identically labeled samples for each dye set_params Set identical microscope parameters for all samples prep_samples->set_params time_lapse Acquire time-lapse image series under continuous illumination set_params->time_lapse quantify Measure mean fluorescence intensity over time time_lapse->quantify normalize Normalize intensity to the initial value (t=0) quantify->normalize plot Plot normalized intensity vs. illumination time normalize->plot compare Compare photobleaching curves plot->compare

Caption: Workflow for Photostability Assessment.

Conclusion and Recommendations

The choice between this compound and its alternatives depends on the specific requirements of the experiment.

  • This compound is a viable and often more economical option for applications where high photostability and maximal brightness are not the primary concerns. The PEGylation is advantageous for its increased aqueous solubility.

  • Alexa Fluor 647 azide is the recommended choice for demanding applications such as single-molecule imaging, super-resolution microscopy, and quantitative assays where high photostability, brightness, and resistance to photobleaching are critical for obtaining high-quality data.[7] Its lower tendency for self-quenching makes it particularly suitable for preparing highly labeled, bright conjugates.[11]

  • DyLight 650 azide serves as an excellent alternative, offering high fluorescence intensity and stability across a wide pH range, making it a robust choice for various labeling and detection applications.[4][5]

For optimal experimental design, it is recommended to empirically test the chosen fluorophore in the specific buffer system and application to ensure it meets the required performance criteria.

References

A Researcher's Guide to Multiplex Imaging: Spectral Overlap Considerations for N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multiplex imaging, the careful selection of fluorophores is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a popular far-red fluorescent dye, with common alternatives, focusing on the critical aspect of spectral overlap. By understanding the spectral characteristics and implementing appropriate experimental protocols, researchers can confidently incorporate this versatile dye into their multiplex panels.

Understanding this compound and its Spectral Alternatives

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers that enhance its solubility and bioavailability. The azide (B81097) group allows for its convenient attachment to biomolecules via click chemistry. In the context of multiplex imaging, its far-red emission is advantageous as it minimizes interference from tissue autofluorescence, which is more prevalent at shorter wavelengths.

However, the broad emission spectra of most fluorophores necessitate a careful consideration of spectral overlap, also known as bleed-through or crosstalk. This phenomenon occurs when the emission from one fluorophore is detected in the channel designated for another, potentially leading to false-positive signals and inaccurate quantification[1][2][3].

This guide compares the spectral properties of this compound with other commonly used fluorophores to aid in the design of robust multiplex imaging experiments.

Data Presentation: A Comparative Analysis of Fluorophore Spectral Properties

The selection of an appropriate fluorophore combination is critical to minimize spectral overlap. The following table summarizes the key spectral properties of this compound and several popular alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
This compound ~649~667~250,000~0.27HighModerate
Alexa Fluor 647~650~665~239,000~0.33Very HighHigh[1]
DyLight 649~654~673~250,000Not readily availableHighHigh
iFluor 647~651~670~250,000Not readily availableHighHigh
Allophycocyanin (APC)~650~660~700,000~0.68Very HighLow
PerCP-Cy5.5~482~695Not readily availableNot readily availableModerateModerate
PE-Cy7~496, 565~785Not readily availableNot readily availableHighLow
FITC~495~519~75,000~0.92ModerateLow
PE (Phycoerythrin)~496, 565~578~1,960,000~0.98Very HighModerate

Key Takeaways from the Data:

  • Spectral Similarity: Alexa Fluor 647, DyLight 649, and iFluor 647 are spectrally very similar to Cy5, making them potential drop-in replacements in established protocols[1].

  • Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While extinction coefficients are similar for the far-red dyes, Alexa Fluor 647 has a higher quantum yield than Cy5, suggesting it may provide a brighter signal[1]. APC and PE are exceptionally bright but are prone to photobleaching.

  • Photostability: Alexa Fluor 647 is noted to be significantly more photostable than Cy5, which is a crucial factor for imaging techniques that require long exposure times, such as confocal microscopy[1].

Quantifying Spectral Overlap: A Critical Step for Accurate Multiplexing

While the table above provides a general overview, quantifying the spectral bleed-through between specific fluorophore pairs is essential for accurate data interpretation. The following table provides an estimate of spectral overlap, though it is important to note that the actual bleed-through can vary depending on the specific microscope setup, including filters and detectors.

Fluorophore 1Fluorophore 2Estimated Spectral OverlapNotes
Cy5 Alexa Fluor 647HighSpectrally very similar, making them difficult to use together without spectral unmixing.
Cy5 APCHighSignificant emission overlap, requiring compensation or spectral unmixing for accurate separation[1].
Cy5 PerCP-Cy5.5ModerateWhile their emission peaks are distinct, the broad tail of the PerCP-Cy5.5 emission may extend into the Cy5 detection channel.
Cy5 PELow to ModerateThe emission of PE has some overlap with the excitation of Cy5, but their emission peaks are well-separated[1].
Cy5 FITCVery LowGood spectral separation allows for their simultaneous use with minimal interference[1].

Experimental Protocols for Managing Spectral Overlap

Two primary techniques are employed to correct for spectral overlap: compensation and spectral unmixing .

Experimental Protocol for Quantifying and Correcting Spectral Bleed-through

This protocol outlines the steps to measure the "crosstalk factor" and apply a correction to your multiplex images.

1. Sample Preparation:

  • Prepare single-color control samples for each fluorophore in your panel. These samples should be stained with only one primary and its corresponding fluorescently-labeled secondary antibody.
  • Prepare your multiplex-stained sample with all primary and secondary antibodies.

2. Image Acquisition:

  • Use a fluorescence microscope (wide-field or confocal) equipped with appropriate filter sets for each fluorophore.
  • For each single-color control, acquire an image in its designated channel and in all other channels of your multiplex panel. For example, for the Cy5-only control, acquire an image in the Cy5 channel, the FITC channel, the PE channel, etc.
  • It is critical to use the exact same acquisition settings (laser power, exposure time, gain) for all control and experimental samples.

3. Calculation of Bleed-through Coefficients:

  • For each control sample, measure the mean fluorescence intensity in a region of positive staining in its own channel (e.g., I_Cy5_in_Cy5_channel) and in the channel where bleed-through is being measured (e.g., I_Cy5_in_APC_channel).
  • The bleed-through coefficient (k) is the ratio of these intensities: k_Cy5_to_APC = I_Cy5_in_APC_channel / I_Cy5_in_Cy5_channel.
  • Repeat this for all potential bleed-through pairs in your panel.

4. Image Correction:

  • The corrected image for a specific channel is obtained by subtracting the bleed-through from the other fluorophores. For example, the corrected APC image would be: Corrected_APC_Image = Raw_APC_Image - (k_Cy5_to_APC * Raw_Cy5_Image)
  • This correction can be performed using image analysis software such as ImageJ or MATLAB.

Experimental Workflow for Spectral Unmixing

Spectral unmixing is a more advanced technique that computationally separates the emission spectra of multiple fluorophores at each pixel. This method requires a spectral confocal microscope.

1. Acquire Reference Spectra:

  • For each fluorophore in your panel, prepare a single-color control sample.
  • Using the spectral detector on the confocal microscope, acquire a "lambda stack" for each control. A lambda stack is a series of images taken at different, narrow emission wavelength bands[4]. This provides the unique spectral signature or "fingerprint" of each fluorophore.

2. Acquire Multiplex Image:

  • Acquire a lambda stack of your multiplex-stained sample using the same settings as for the reference spectra.

3. Perform Linear Unmixing:

  • In the microscope's software, use the acquired reference spectra to perform linear unmixing on the multiplex lambda stack[4]. The software will calculate the contribution of each fluorophore to the total signal in every pixel, effectively separating the overlapping signals[4].

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Spectral_Overlap cluster_fluorophores Fluorophores cluster_detection Detection Channels FITC FITC (Ex: 495, Em: 519) Green_Channel Green Channel (e.g., 500-550 nm) FITC->Green_Channel Primary Signal PE PE (Ex: 496/565, Em: 578) Yellow_Channel Yellow Channel (e.g., 560-600 nm) PE->Yellow_Channel Primary Signal Red_Channel Red Channel (e.g., 650-700 nm) PE->Red_Channel Bleed-through (Low) Cy5 This compound (Ex: 649, Em: 667) Cy5->Red_Channel Bleed-through (High) FarRed_Channel Far-Red Channel (e.g., 660-710 nm) Cy5->FarRed_Channel Primary Signal APC APC (Ex: 650, Em: 660) APC->Red_Channel Primary Signal APC->FarRed_Channel Bleed-through (High)

Caption: Conceptual diagram of spectral overlap between common fluorophores.

Multiplex_Imaging_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation (Mixture of antibodies) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Mixture of conjugated 2nd Abs) PrimaryAb->SecondaryAb Imaging Fluorescence Microscopy (e.g., Confocal) SecondaryAb->Imaging Controls Acquire Single-Color Controls Imaging->Controls Multiplex Acquire Multiplex Image Imaging->Multiplex Correction Spectral Bleed-through Correction (Compensation or Unmixing) Controls->Correction Multiplex->Correction Quantification Image Segmentation & Quantification Correction->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A typical workflow for a multiplex immunofluorescence experiment.

By carefully selecting fluorophores based on their spectral properties and implementing robust experimental protocols to manage spectral overlap, researchers can successfully leverage the power of this compound and other dyes in their multiplex imaging studies to gain deeper insights into complex biological systems.

References

A Researcher's Guide to the Cost-Effectiveness of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of fluorescent probes for bioconjugation is a critical decision that balances performance with budgetary constraints. N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a popular choice for labeling biomolecules via click chemistry, offering a versatile tool for a range of applications from in vitro imaging to in vivo studies. This guide provides an objective comparison of its cost-effectiveness against other commercially available far-red fluorescent azide (B81097) dyes, supported by experimental data and detailed protocols.

Performance and Cost: A Comparative Analysis

The utility of a fluorescent dye is determined by several key performance indicators: its brightness (a product of its molar extinction coefficient and quantum yield), photostability, and solubility. When coupled with cost, these factors provide a clear picture of a dye's cost-effectiveness. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its solubility in aqueous media, a desirable feature for biological applications.[1]

Below is a quantitative comparison of this compound and its common alternatives.

FeatureThis compoundAlexa Fluor™ 647 AzideiFluor® 647 AzideAPDye™ Fluor 647 AzideDY-647 Azide
Excitation Max (nm) 649[1]~650-652[2]656[3]648[4]653
Emission Max (nm) 667[1]~667-670[2]670[3]671[4]672
Molar Extinction Coefficient (cm⁻¹M⁻¹) 232,000[1]~270,000[2]250,000[3]270,000[4]250,000
Quantum Yield Data not availableData not available0.25[3]Data not availableData not available
Relative Photostability Less photostable than Alexa Fluor 647[5][6]More photostable than Cy5[5][6]More photostable than Cy5[7]Data not availableData not available
Price (per 1 mg) ~$150.00~$1368.00 (for 0.5 mg)[8]~$232.00[7]~$179.00[4]~$205.00
Key Features Hydrophilic PEG spacer improves solubility.[1]High photostability and brightness, less self-quenching.[2][6]High fluorescence and photostability, pH-independent.[7]Water-soluble, pH-insensitive, cost-effective alternative to Alexa Fluor 647.[4]Spectrally similar to Cy5 and Alexa Fluor 647.[9]

Note: Prices are approximate and subject to change. Please refer to the respective suppliers for current pricing.

Experimental Protocols

The azide group on this compound and its alternatives allows for their conjugation to alkyne-modified biomolecules through "click chemistry." This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions. The two main types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This method offers rapid reaction kinetics but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro labeling of proteins, nucleic acids, and other biomolecules.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.[10]

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

  • Prepare stock solutions of the azide dye, CuSO₄, sodium ascorbate (B8700270), and the ligand in a suitable solvent (e.g., DMSO or water).

  • In a reaction tube, combine the alkyne-modified biomolecule and the azide dye.

  • Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10]

  • Purify the labeled biomolecule using standard methods such as size exclusion chromatography or dialysis to remove unreacted dye and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO, or BCN) instead of a terminal alkyne.[11] The inherent ring strain of the cyclooctyne drives the reaction with the azide without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications.[12][13]

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-functionalized protein)

  • Azide-functionalized fluorescent dye

  • Reaction buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare a solution of the cyclooctyne-modified biomolecule in a biocompatible buffer.

  • Add the azide-functionalized fluorescent dye to the solution.

  • Incubate the reaction at physiological temperature (e.g., 37°C) for 1-4 hours, or as determined for the specific reactants, protected from light.[11]

  • For in vitro labeling, the labeled biomolecule can be purified if necessary. For live-cell imaging, cells can be washed to remove excess dye before imaging.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the selection process for a cost-effective fluorescent dye, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis prep_biomolecule Prepare Alkyne/Cyclooctyne Biomolecule mix Mix Biomolecule and Dye prep_biomolecule->mix prep_dye Prepare Azide Dye Stock Solution prep_dye->mix add_reagents Add Catalyst/Ligand (CuAAC only) mix->add_reagents CuAAC incubate Incubate mix->incubate SPAAC add_reagents->incubate purify Purify Conjugate incubate->purify analyze Analyze Labeled Product purify->analyze

A generalized workflow for bioconjugation via click chemistry.

dye_selection_logic start Start: Select a Far-Red Azide Dye application Application Type? start->application invitro In Vitro / Fixed Cells application->invitro In Vitro invivo Live Cell / In Vivo application->invivo Live Cell budget Budget Constraints? performance Performance Priority? budget->performance Low low_cost Cost-Effective Option budget->low_cost High performance->low_cost Moderate high_performance Highest Performance performance->high_performance High invitro->budget invivo->budget cy5 This compound or APDye™ 647 low_cost->cy5 ifluor iFluor® 647 low_cost->ifluor alexa Alexa Fluor™ 647 high_performance->alexa

A decision tree for selecting a cost-effective fluorescent dye.

Conclusion

The choice of a fluorescent dye for bioconjugation is a multifaceted decision. This compound represents a solid, cost-effective option for many standard applications, particularly due to its enhanced solubility. However, for experiments demanding high photostability and brightness, especially at high degrees of labeling, Alexa Fluor™ 647 may be the superior, albeit more expensive, choice.[2][6] iFluor® 647 and APDye™ Fluor 647 emerge as compelling alternatives, offering enhanced performance characteristics compared to Cy5 at a more moderate price point. Ultimately, the most cost-effective solution will depend on the specific experimental requirements and the end-user's budget. Researchers are encouraged to consider the performance data presented here in conjunction with their specific needs to make an informed decision.

References

Safety Operating Guide

Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling this compound, a fluorescently labeled, PEGylated organic azide (B81097). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks to personnel and the environment.

Hazard Identification and Classification

The primary hazards associated with this compound stem from its organic azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, and friction, posing a risk of explosive decomposition.[1][2] While the high molecular weight and PEG chains in this specific molecule likely reduce its sensitivity compared to smaller organic azides, caution is paramount.[3] The Cy5 dye component is a potent colorant and should be handled carefully to avoid staining and potential photosensitization, while the PEG component is generally considered to have low toxicity.[4][5]

A composite hazard assessment based on the constituent parts is summarized below.

Hazard CategoryDescriptionSource of Hazard
Reactivity/Explosivity Potentially explosive, sensitive to heat, shock, friction, and light.[3][6]Organic Azide
Toxicity Acutely toxic if inhaled, absorbed through the skin, or swallowed.[1]Organic Azide
Chemical Incompatibility Reacts violently with acids, heavy metals, halogenated solvents, and strong oxidizing agents.[2][7]Organic Azide
Irritation May cause skin and eye irritation upon contact.[4]Cy5 Dye

NFPA 704 Diamond (Estimated):

  • Health (Blue): 3 - Short exposure could cause serious temporary or moderate residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur.[8]

  • Instability (Yellow): 3 - Capable of detonation or explosive decomposition but requires a strong initiating source.

  • Special (White): - No specific code, but handle with awareness of reactivity.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.[9]

PPE CategorySpecificationRationale
Hand Protection Double nitrile gloves.[10]Provides a robust barrier against skin contact and absorption.[10]
Eye and Face Protection Chemical safety goggles and a face shield.[10]Protects against splashes and potential energetic decomposition.
Body Protection Flame-resistant lab coat and chemical-resistant apron.[9]Prevents skin contact and offers a layer of protection against spills and fire.
Respiratory Protection Work exclusively in a certified chemical fume hood.[11]Minimizes the risk of inhaling hazardous vapors or aerosols.[11]
Operational Plan: Step-by-Step Handling

All manipulations of this compound must be conducted in a designated area within a chemical fume hood.[11]

A. Pre-Handling Preparations:

  • Review Safety Information : Ensure you have read and understood this guide and the Safety Data Sheets for similar azide compounds.

  • Prepare Work Area : The work area inside the fume hood should be clean and free of incompatible materials, especially acids, metals, and halogenated solvents.[6][7] Line the work surface with absorbent paper.[11]

  • Assemble Equipment : Use only non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound.[11] Avoid glassware with ground glass joints where possible to minimize friction.[2]

  • Don PPE : Put on all required PPE as specified in the table above.

B. Handling and Use:

  • Weighing : Carefully weigh the required amount of the compound using a non-metal spatula on a tared weigh boat inside the fume hood.

  • Dissolving : If preparing a solution, add the solvent to the solid compound slowly. Avoid heating the mixture.

  • Reactions : Conduct all reactions at the smallest possible scale.[1] If the reaction requires heating, use a blast shield.[11]

  • Storage of Solutions : Store solutions in clearly labeled, sealed containers at or below room temperature, protected from light.[3]

Disposal Plan

All waste containing this compound is considered hazardous waste.

Waste StreamCollection Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a separate, designated hazardous waste container. Do not mix with acidic waste streams.[6]
Contaminated PPE Dispose of all contaminated disposables (gloves, absorbent paper, etc.) as hazardous waste.[7]

Decontamination:

  • Clean any spills immediately with an appropriate solvent and absorbent material.[11]

  • Wash all contaminated glassware and equipment thoroughly.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.[11]

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert laboratory personnel and the safety officer. Wear appropriate PPE, including respiratory protection, and clean the spill using an inert absorbent material.[9]

Visual Guides

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Protocols prep2 Prepare Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound (Non-Metal Spatula) prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment (Small Scale) handle2->handle3 disp1 Segregate Azide Waste handle3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Decontaminate Work Area disp2->disp3

Caption: Workflow for handling this compound.

Logical Relationship of Hazards

G cluster_components Chemical Components cluster_hazards Associated Hazards compound This compound azide Organic Azide compound->azide peg PEG Linker compound->peg cy5 Cy5 Dye compound->cy5 explosive Explosive Potential azide->explosive toxic High Toxicity azide->toxic incompatible Chemical Incompatibilities azide->incompatible low_tox Low Toxicity peg->low_tox staining Staining/Irritation cy5->staining

Caption: Hazard sources of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(m-PEG4)-N'-(azide-PEG3)-Cy5
Reactant of Route 2
Reactant of Route 2
N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.